Squalestatin 3
Description
Squalestatin 3 has been reported in Phoma with data available.
inhibits squalene synthase; from fungus Phoma sp. (Coelomycetes); RN refers to (7S)-isomer; structure given in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
142505-92-8 |
|---|---|
Molecular Formula |
C25H30O13 |
Molecular Weight |
538.5 g/mol |
IUPAC Name |
(1S,3S,4S,5R,6R,7R)-1-[(4S,5R)-4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl]-4,6,7-trihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid |
InChI |
InChI=1S/C25H30O13/c1-12(16(36-14(3)26)13(2)11-15-7-5-4-6-8-15)9-10-23-17(27)18(28)25(38-23,22(33)34)24(35,21(31)32)19(37-23)20(29)30/h4-8,13,16-19,27-28,35H,1,9-11H2,2-3H3,(H,29,30)(H,31,32)(H,33,34)/t13-,16-,17-,18-,19-,23+,24-,25+/m1/s1 |
InChI Key |
RUIMBWGGEYKRPS-UBAHACBWSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)[C@@H](C(=C)CC[C@@]23[C@@H]([C@H]([C@@](O2)([C@@]([C@H](O3)C(=O)O)(C(=O)O)O)C(=O)O)O)O)OC(=O)C |
Canonical SMILES |
CC(CC1=CC=CC=C1)C(C(=C)CCC23C(C(C(O2)(C(C(O3)C(=O)O)(C(=O)O)O)C(=O)O)O)O)OC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Squalestatin 3; |
Origin of Product |
United States |
Foundational & Exploratory
Squalestatin 3: A Deep Dive into its Mechanism of Action as a Potent Squalene Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Squalestatin 3, also known as Zaragozic Acid C, is a potent, naturally derived inhibitor of the enzyme squalene synthase. This enzyme catalyzes the first committed step in the biosynthesis of sterols, including cholesterol. By targeting squalene synthase, this compound effectively blocks the cholesterol production pathway, a mechanism of significant interest in the development of hypocholesterolemic agents. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
The squalestatins are a family of fungal metabolites first isolated from Phoma sp. that exhibit powerful inhibitory activity against squalene synthase.[1][2] this compound (Zaragozic Acid C) is a prominent member of this family, characterized by a highly oxygenated and structurally complex core. Its potent and specific inhibition of squalene synthase has made it a valuable tool for studying the cholesterol biosynthesis pathway and a lead compound in the pursuit of new cholesterol-lowering therapies.
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting squalene synthase (farnesyl-diphosphate farnesyltransferase), a key enzyme in the mevalonate pathway responsible for the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[3] This reaction is a critical bottleneck in the pathway leading to cholesterol synthesis.
The inhibition by this compound is competitive, meaning it competes with the natural substrate, FPP, for binding to the active site of the enzyme. The unique structural features of this compound, particularly its tricarboxylic acid moiety, are crucial for its high-affinity binding to the enzyme. Structural studies of the related Squalestatin 1 (Zaragozic Acid A) complexed with human squalene synthase have revealed that the inhibitor induces a local conformational change in the substrate-binding site. The acyl group of the inhibitor extends into the cofactor binding cavity, further stabilizing the interaction. This tight binding effectively blocks the catalytic activity of the enzyme, leading to a halt in squalene production and a subsequent reduction in cholesterol biosynthesis.
Signaling Pathway: Cholesterol Biosynthesis
The following diagram illustrates the position of squalene synthase in the cholesterol biosynthesis pathway and the point of inhibition by this compound.
Quantitative Data
The inhibitory potency of this compound against squalene synthase has been quantified in various studies. The following table summarizes key quantitative data.
| Parameter | Value | Species/System | Reference |
| IC₅₀ | 6 nM | Rat Liver Microsomes | [4] |
| pKi | 10.4 | Hep-G2 cells | [5] |
| Ki (app) | 45 pM | Rat Liver Squalene Synthase | [6] |
Experimental Protocols
The determination of the inhibitory activity of this compound on squalene synthase is typically performed using an in vitro enzyme assay. The following is a generalized protocol based on radiometric methods.
Squalene Synthase Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against squalene synthase.
Principle: This assay measures the enzymatic conversion of a radiolabeled substrate, [¹⁴C]farnesyl pyrophosphate ([¹⁴C]FPP), to [¹⁴C]squalene. The amount of product formed is quantified by liquid scintillation counting after separation from the unreacted substrate. The inhibitory effect of this compound is determined by measuring the reduction in [¹⁴C]squalene formation in the presence of the compound.
Materials:
-
Rat liver microsomes (as a source of squalene synthase)
-
[¹⁴C]farnesyl pyrophosphate (radiolabeled substrate)
-
Unlabeled farnesyl pyrophosphate
-
This compound
-
NADPH
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Organic solvents for TLC development and extraction (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound to be tested.
-
Prepare a reaction mixture containing assay buffer, NADPH, and rat liver microsomes.
-
-
Enzyme Reaction:
-
In microcentrifuge tubes, add the reaction mixture.
-
Add varying concentrations of this compound to the respective tubes. Include a control with no inhibitor.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding a mixture of [¹⁴C]FPP and unlabeled FPP.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding a quenching solution (e.g., a strong base like KOH).
-
Extract the lipid-soluble product, [¹⁴C]squalene, using an organic solvent such as hexane.
-
Vortex and centrifuge to separate the organic and aqueous phases.
-
-
Quantification:
-
Transfer an aliquot of the organic phase containing [¹⁴C]squalene to a scintillation vial.
-
Evaporate the solvent.
-
Add scintillation cocktail to the vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Experimental Workflow Diagram
Conclusion
This compound is a highly potent and specific competitive inhibitor of squalene synthase. Its mechanism of action, involving the direct blockage of a critical step in the cholesterol biosynthesis pathway, has been well-characterized. The quantitative data underscore its nanomolar to picomolar inhibitory activity. The detailed experimental protocols provide a framework for the continued investigation of this and other squalene synthase inhibitors. The unique structure and potent activity of this compound continue to make it a valuable molecule for researchers in the fields of biochemistry, pharmacology, and drug discovery.
References
- 1. pnas.org [pnas.org]
- 2. Squalene Synthase Activity Assay. [bio-protocol.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Development of a radiometric spot-wash assay for squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Origin of Squalestatin 3 from Phoma Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, origin, and key characteristics of Squalestatin 3, a potent inhibitor of squalene synthase produced by fungal species of the genus Phoma. The squalestatins, a family of structurally related natural products, were first isolated from Phoma sp. C2932 during a screening program for inhibitors of this key enzyme in the cholesterol biosynthesis pathway.[1][2] This document details the biological activity of this compound, presents its physico-chemical properties, and outlines the experimental protocols for its production and evaluation based on available scientific literature. Furthermore, this guide includes visualizations of the discovery workflow, biosynthetic pathway, and mechanism of action to facilitate a comprehensive understanding of this significant secondary metabolite.
Introduction
The squalestatins are a group of highly oxygenated fungal metabolites that have garnered significant interest due to their potent and selective inhibition of squalene synthase.[1][2] This enzyme catalyzes the first committed step in sterol biosynthesis, making it an attractive target for the development of cholesterol-lowering agents.[3] During a screening of fungal extracts, researchers at Glaxo Group Research Ltd. identified a strain, Phoma sp. C2932, as a producer of these novel inhibitors.[1][2] Among the metabolites isolated were three structurally related compounds designated as squalestatins 1, 2, and 3.[4] this compound, also referred to as Squalestatin S3, has demonstrated significant inhibitory activity against squalene synthase.[1]
Discovery and Origin
The discovery of the squalestatins was the result of a targeted screening program aimed at identifying natural product inhibitors of squalene synthase.[2] The producing organism, Phoma sp. C2932, is a species of coelomycetous fungi.[3] The initial work involved the fermentation of this fungal strain, followed by the extraction and purification of the active compounds.[2]
Taxonomy of the Producing Organism
The fungal strain responsible for the production of the squalestatins was identified as a species of Phoma.[1][2]
Quantitative Data
The biological activity and physico-chemical properties of this compound have been characterized, providing key quantitative data for researchers.
Table 1: Biological Activity of this compound
| Parameter | Value | Source Organism for Enzyme |
| IC50 for Squalene Synthase | 6 nM | Not specified in the available abstract |
Source: MedchemExpress[1]
Table 2: Physico-Chemical Properties of this compound (S3)
| Property | Value |
| Molecular Formula | C33H44O14 |
| Molecular Weight | 664.7 g/mol |
| IUPAC Name | (1S,3S,4S,5R,6R,7R)-1-(5-benzyl-4,6-dihydroxy-3-methylidenehexyl)-6-[(E,4S,6S)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid |
Source: PubChem[5]
Table 3: Initial Isolation Yields of Squalestatins from Phoma sp. C2932
| Compound | Yield (mg) |
| Squalestatin 1 | 90 |
| Squalestatin 2 | 15 |
| This compound | 5 |
Note: Yields are from the initial isolation described in the foundational studies and may not represent optimized production.
Experimental Protocols
The following sections provide an overview of the methodologies used for the production, isolation, and biological evaluation of squalestatins from Phoma sp. C2932, based on the available literature.
Fermentation of Phoma sp. C2932
A detailed, step-by-step protocol for the fermentation of Phoma sp. C2932 for the specific production of this compound is not fully available in the public domain. However, general fermentation media for Phoma species for the production of secondary metabolites have been described.
Inoculum and Culture Conditions:
-
Inoculum: Fungal mycelium from a subcultured plate is transferred to an Erlenmeyer flask containing the culture medium.
-
Media Composition (example for a Phoma sp.):
-
Potato: 200 g/L
-
Dextrose: 20 g/L
-
Peptone: 10 g/L
-
Yeast Extract: 7.5 g/L
-
(NH4)2SO4: 2 g/L
-
FeSO4·7H2O: 1 g/L
-
MgSO4: 0.5 g/L
-
-
Incubation: The flasks are maintained at approximately 28°C with shaking (e.g., 120 rpm) for a period of 5 to 7 days.[6]
Isolation and Purification of Squalestatins
The isolation of squalestatins from the fermentation broth of Phoma sp. C2932 involves a multi-step purification process.
General Procedure:
-
Extraction: The fermentation broth is typically extracted with a suitable organic solvent to partition the squalestatins from the aqueous medium.
-
Chromatography: The crude extract is then subjected to a series of chromatographic separations. These may include:
-
Silica gel chromatography.
-
Reversed-phase chromatography (e.g., using ODS-silica).
-
High-Performance Liquid Chromatography (HPLC) for final purification.
-
-
Fractionation: Fractions are collected and assayed for squalene synthase inhibitory activity to guide the purification process.
-
Final Product: Active fractions are combined, concentrated, and can be freeze-dried to yield the purified squalestatins as white powders.
Squalene Synthase Inhibition Assay
The inhibitory activity of this compound against squalene synthase is determined using a radiometric assay.
Principle: The assay measures the production of radiolabeled squalene from a radiolabeled precursor, such as [1-14C]isopentenyl diphosphate or [2-14C]farnesyl diphosphate, in the presence of a rat liver homogenate which serves as the source of squalene synthase.[7]
General Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing the enzyme source (rat liver homogenate), the radiolabeled substrate, and any necessary cofactors.
-
Incubation: The test compound (this compound) at various concentrations is added to the reaction mixture and incubated.
-
Separation: After incubation, the reaction is stopped, and the radiolabeled squalene produced is separated from the unreacted radiolabeled precursors. This can be achieved by thin-layer chromatography (TLC) on silica gel sheets.
-
Quantification: The amount of radioactivity incorporated into squalene is quantified using a scintillation counter.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the squalene synthase activity (IC50) is calculated from the dose-response curve.
Visualizations
Discovery and Isolation Workflow
Caption: Workflow for the discovery and isolation of squalestatins.
Biosynthetic Pathway of Squalestatins
Caption: Biosynthesis of squalestatins from primary metabolites.
Mechanism of Action: Inhibition of Cholesterol Biosynthesis
Caption: Inhibition of squalene synthase by this compound.
Conclusion
This compound, originating from Phoma sp. C2932, is a potent natural inhibitor of squalene synthase. Its discovery has provided a valuable chemical scaffold for the development of cholesterol-lowering drugs. This technical guide has summarized the key quantitative data, outlined the experimental methodologies for its production and characterization, and provided visual representations of its discovery, biosynthesis, and mechanism of action. Further research into the optimization of fermentation conditions and a deeper understanding of its biosynthetic gene cluster could lead to enhanced production and the generation of novel analogues with improved therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The squalestatins, novel inhibitors of squalene synthase produced by a species of Phoma. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The squalestatins, novel inhibitors of squalene synthase produced by a species of Phoma. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Squalestatin S3 | C33H44O14 | CID 139584328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a radiometric spot-wash assay for squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Squalestatin 3: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalestatin 3, a potent natural product inhibitor of squalene synthase, represents a significant molecule of interest in the fields of biochemistry and drug discovery. As a member of the squalestatin family of compounds, it exhibits profound inhibitory effects on cholesterol biosynthesis, making it a valuable tool for studying lipid metabolism and a potential lead for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of this compound, including detailed experimental methodologies and relevant biological pathways.
Chemical Structure and Stereochemistry
This compound is a complex secondary metabolite produced by fungi of the genus Phoma.[1] Its intricate architecture is characterized by a highly functionalized 4,8-dioxabicyclo[3.2.1]octane core, a feature that is central to its biological activity.
Molecular Formula: C₂₅H₃₀O₁₃[1]
Core Structure: The core of this compound is a 4,8-dioxabicyclo[3.2.1]octane ring system. The absolute stereochemistry of this core has been determined for the closely related Squalestatin S1 (also known as Zaragozic Acid A) and is presumed to be conserved across the squalestatin family. The established stereochemical designations for the core are (1S,3S,4S,5R,6R,7R). This precise spatial arrangement of substituents is critical for its interaction with the target enzyme, squalene synthase.
Side Chains: Attached to this core are two side chains that contribute to the molecule's overall properties and biological specificity. The nature of these side chains varies among the different squalestatin analogues.
Below is a 2D representation of the chemical structure of this compound.
Physicochemical and Biological Data
This compound is a potent inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. Its inhibitory activity has been quantified, providing valuable data for comparative studies and structure-activity relationship (SAR) analyses.
| Property | Value | Species/Source | Reference |
| IC₅₀ (Squalene Synthase) | 6 nM | Not specified | [1] |
| Molecular Weight | 538.50 g/mol | N/A | [1] |
Experimental Protocols
Isolation and Purification of Squalestatins from Phoma sp.
The following is a generalized protocol for the isolation and purification of squalestatins, based on methodologies reported for this class of compounds.
1. Fermentation:
-
A culture of Phoma sp. C2932 is grown in a suitable liquid fermentation medium.
-
The medium composition can be optimized for maximal production of squalestatins and may include sources of carbon (e.g., glucose), nitrogen, and oily precursors.
-
Fermentation is carried out for a specified period (e.g., 5 days) at a controlled temperature (e.g., 25°C) with agitation.
2. Extraction:
-
The fermentation broth is harvested, and the fungal mycelium is separated from the culture filtrate by filtration.
-
The culture filtrate is then extracted with an organic solvent, such as ethyl acetate, to partition the squalestatins into the organic phase.
3. Chromatographic Purification:
-
The crude ethyl acetate extract is concentrated and subjected to a series of chromatographic steps to isolate the individual squalestatin analogues.
-
Counter-current chromatography (CCC) can be employed as an initial purification step to separate the active components based on their partition coefficients in a biphasic solvent system.
-
Further purification is typically achieved using High-Performance Liquid Chromatography (HPLC) , often on a reversed-phase column (e.g., C18), with a suitable mobile phase gradient (e.g., acetonitrile-water).
-
Fractions are collected and monitored for the presence of this compound using analytical techniques such as mass spectrometry.
Squalene Synthase Inhibition Assay (Radiometric Method)
This protocol describes a radiometric assay to determine the inhibitory activity of compounds against squalene synthase.
Principle: The assay measures the enzymatic conversion of a radiolabeled substrate, [¹⁴C]farnesyl pyrophosphate (FPP), to [¹⁴C]squalene. The amount of product formed is quantified by liquid scintillation counting.
Materials:
-
Rat liver microsomes (as a source of squalene synthase)
-
[¹⁴C]Farnesyl pyrophosphate (radiolabeled substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing MgCl₂ and KF)
-
This compound (or other test inhibitors)
-
Scintillation cocktail
-
Thin-layer chromatography (TLC) plates (e.g., silica gel)
-
Organic solvent for extraction (e.g., petroleum ether)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and rat liver microsomes.
-
Add the test inhibitor (this compound) at various concentrations to the reaction mixture. A control with no inhibitor should also be prepared.
-
Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, [¹⁴C]FPP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong base (e.g., KOH in methanol).
-
Extract the lipid-soluble product, [¹⁴C]squalene, from the aqueous reaction mixture using an organic solvent like petroleum ether.
-
Spot the organic extract onto a TLC plate and develop the chromatogram to separate squalene from any unreacted substrate.
-
Visualize the squalene spot (e.g., using iodine vapor) and scrape the corresponding silica gel into a scintillation vial.
-
Add scintillation cocktail to the vial and quantify the amount of [¹⁴C]squalene using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Signaling Pathways and Logical Relationships
Cholesterol Biosynthesis Pathway
This compound exerts its biological effect by inhibiting squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. This pathway is a fundamental metabolic process in eukaryotes. The diagram below illustrates the position of squalene synthase in this pathway and the point of inhibition by this compound.
Experimental Workflow for this compound Discovery and Characterization
The discovery and characterization of a natural product like this compound follows a systematic workflow, from the initial screening of the producing organism to the final biological evaluation of the pure compound. The following diagram outlines this logical progression of experimental steps.
Conclusion
This compound is a structurally complex and biologically potent natural product that continues to be of significant interest to the scientific community. Its well-defined mechanism of action as a squalene synthase inhibitor, coupled with its intricate stereochemistry, makes it an exemplary model for studies in chemical biology and medicinal chemistry. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers engaged in the study of this compound and related compounds, facilitating further investigation into their therapeutic potential.
References
Squalestatin 3: A Fungal Secondary Metabolite as a Potent Squalene Synthase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Squalestatin 3, a member of the squalestatin family of natural products, is a potent fungal secondary metabolite renowned for its highly effective inhibition of squalene synthase.[1][2] Also known as zaragozic acids, these compounds were independently discovered in the early 1990s from fungal fermentation broths and quickly garnered significant interest due to their potential as cholesterol-lowering and antifungal agents.[3] this compound is produced by the filamentous fungus Phoma sp. C2932 and is characterized by a complex, highly oxygenated core structure.[2][4] This core is responsible for its potent and selective inhibition of squalene synthase, a critical enzyme in the biosynthesis of sterols in both mammals and fungi.[1][2] This technical guide provides a comprehensive overview of this compound, including its biosynthesis, mechanism of action, biological activity, and detailed experimental protocols for its study.
Biosynthesis of this compound
The biosynthesis of the squalestatin core is a complex process involving the convergence of two separate polyketide pathways and a series of intricate enzymatic modifications. The carbon skeleton of this compound is primarily derived from two polyketide chains: a hexaketide and a tetraketide.[5] The biosynthesis is orchestrated by a cluster of genes that encode for the necessary enzymes, including polyketide synthases (PKS), oxygenases, and transferases.[5][6]
The initial steps involve the synthesis of a hexaketide chain by a highly reducing PKS, Squalestatin Hexaketide Synthase (SQHKS), which is initiated by a benzoate precursor.[5] Concurrently, another PKS, Squalestatin Tetraketide Synthase (SQTKS), produces a tetraketide side chain.[5] A citrate synthase-like enzyme then links the hexaketide to an oxaloacetate moiety.[5] The construction of the characteristic highly functionalized 4,8-dioxa-bicyclo[3.2.1]octane core of the squalestatins is achieved through a remarkable series of six consecutive oxidation reactions catalyzed by two non-heme-iron-dependent enzymes.[6][7][8] This is followed by the action of a copper-dependent oxygenase that introduces a hydroxyl group, which is subsequently acetylated.[7][8] The final step in the biosynthesis of many squalestatins involves the attachment of the tetraketide side chain to the core structure.[5]
Caption: Biosynthetic pathway of Squalestatins.
Mechanism of Action
This compound exerts its biological activity through the potent and highly specific inhibition of squalene synthase (EC 2.5.1.21).[1] This enzyme catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[9][10] This reaction proceeds through a stable cyclopropylcarbinyl diphosphate intermediate known as presqualene pyrophosphate (PSPP).[9]
The molecular structure of the squalestatins, with their highly functionalized and charged core, mimics the structure of the substrate FPP or the intermediate PSPP.[10] This structural similarity allows this compound to act as a competitive inhibitor, binding to the active site of squalene synthase with high affinity and preventing the binding of the natural substrates.[11] The inhibition is potent, with IC50 values in the nanomolar range.[1] Some studies suggest that the interaction may involve not just competitive binding but also a mechanism-based irreversible inactivation of the enzyme.[11]
Caption: Mechanism of Squalene Synthase inhibition.
Biological Activity and Quantitative Data
Squalestatins, including this compound, have demonstrated potent inhibitory activity against squalene synthase from both mammalian and fungal sources.[1][2] This broad-spectrum activity makes them promising candidates for development as both cholesterol-lowering drugs and antifungal agents. The in vitro efficacy of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50).
| Compound | Target Enzyme Source | IC50 (nM) | Reference |
| Squalestatin 1 | Rat Liver Microsomes | 4 | [1] |
| Squalestatin 2 | Rat Liver Microsomes | 20 | [1] |
| This compound | Rat Liver Microsomes | 6 | [1] |
| Squalestatin 1 | Nicotiana tabacum Microsomes | ~5 | [1] |
| Squalestatin 2 | Nicotiana tabacum Microsomes | ~25 | [1] |
| This compound | Nicotiana tabacum Microsomes | ~8 | [1] |
| Squalestatin 1 | Candida albicans Squalene Synthase | Potent Inhibition | [2] |
Experimental Protocols
Fermentation of Phoma sp. C2932 for Squalestatin Production
A detailed protocol for the fermentation of Phoma sp. C2932 to produce squalestatins is outlined below, based on established methods.
Workflow for Squalestatin Production and Isolation
Caption: Workflow for Squalestatin production.
1. Culture and Inoculum Preparation:
-
Maintain stock cultures of Phoma sp. C2932 on a suitable agar medium (e.g., Potato Dextrose Agar) at 25°C.
-
For inoculum preparation, transfer a mycelial plug from a mature agar plate to a seed culture flask containing a liquid medium. A typical seed medium might consist of glucose, yeast extract, and peptone.
-
Incubate the seed culture at 25°C on a rotary shaker for 5-7 days.
2. Production Fermentation:
-
Inoculate the production fermentation medium with the seed culture.
-
The production medium composition is critical for high yields of squalestatins. A representative medium contains a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and mineral salts.
-
Carry out the fermentation in baffled flasks or a fermenter at 25°C with agitation for 10-14 days.
Isolation and Purification of this compound
The following is a general protocol for the extraction and purification of squalestatins from the fermentation broth.
1. Extraction:
-
After fermentation, separate the mycelium from the culture broth by filtration or centrifugation.[12]
-
Extract the cell-free broth with an organic solvent such as ethyl acetate.[12] Perform the extraction multiple times to ensure complete recovery.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Concentrate the dried extract under reduced pressure to obtain a crude extract.[12]
2. Purification:
-
Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of solvents, for example, a hexane-ethyl acetate or chloroform-methanol system, to separate the components based on polarity.[12]
-
Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing squalestatins.
-
Pool the fractions containing the desired compound and concentrate them.
-
For final purification, employ preparative reversed-phase HPLC (RP-HPLC) using a C18 column. A typical mobile phase would be a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid).
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC and mass spectrometry.
Squalene Synthase Inhibition Assay
The activity of squalene synthase and its inhibition by this compound can be determined using a radiometric assay.
1. Enzyme Preparation:
-
Prepare a microsomal fraction from rat liver or another source of squalene synthase. This involves homogenization of the tissue followed by differential centrifugation to isolate the microsomes, which contain the membrane-bound squalene synthase.
2. Assay Protocol:
-
The assay is typically performed in a reaction mixture containing a buffer (e.g., phosphate buffer, pH 7.4), MgCl₂, NADPH, and the microsomal enzyme preparation.
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, [³H]-farnesyl pyrophosphate ([³H]-FPP).
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong base (e.g., KOH in ethanol).
-
Saponify the mixture to hydrolyze any lipids.
-
Extract the product, [³H]-squalene, into an organic solvent (e.g., petroleum ether).
-
Quantify the amount of [³H]-squalene formed using liquid scintillation counting.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Conclusion
This compound is a compelling natural product with significant potential in the fields of medicine and agricultural science. Its potent and selective inhibition of squalene synthase makes it a valuable lead compound for the development of new cholesterol-lowering and antifungal drugs. The complex biosynthesis of this compound presents an intriguing area of study for natural product chemists and molecular biologists. The experimental protocols provided in this guide offer a framework for researchers to further investigate the properties and applications of this remarkable fungal secondary metabolite. Further research into the structure-activity relationships of squalestatin analogs and the optimization of its production through fermentation will be crucial for realizing its full therapeutic potential.
References
- 1. Comparative study of the inhibition of rat and tobacco squalene synthase by squalestatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The squalestatins, novel inhibitors of squalene synthase produced by a species of Phoma. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Squalestatin 1, a potent inhibitor of squalene synthase, which lowers serum cholesterol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The squalestatins, novel inhibitors of squalene synthase produced by a species of Phoma. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Oxidative steps during the biosynthesis of squalestatin S1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative steps during the biosynthesis of squalestatin S1 - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of mammalian squalene synthetase activity by zaragozic acid A is a result of competitive inhibition followed by mechanism-based irreversible inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Dichotomy of Squalestatin and Zaragozic Acid: A Technical Guide to Potent Squalene Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Squalestatin and Zaragozic Acid, though discovered and named independently, represent a single, potent class of natural product inhibitors targeting squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. This technical guide provides an in-depth exploration of their fundamental identity, delineating the subtle yet significant differences in their analogues. It covers their discovery, mechanism of action, and detailed experimental protocols for their isolation and activity assessment. Quantitative data on their inhibitory efficacy are presented for comparative analysis, and key biochemical pathways and structural relationships are visualized to provide a comprehensive understanding for researchers in drug discovery and metabolic diseases.
Introduction: A Tale of Two Names for One Core Structure
In the early 1990s, two independent research groups, Glaxo and Merck, unveiled a novel family of fungal metabolites with potent inhibitory activity against squalene synthase.[1][2] The Glaxo group named their discovery "Squalestatins," isolated from a Phoma sp., while the Merck group dubbed theirs "Zaragozic Acids," after the Jalon River in Zaragoza, Spain, from where the producing fungus was isolated.[1][2] It was soon established that these were, in fact, members of the same family of compounds, sharing a unique and highly functionalized 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core.[3][4][5] The primary distinction between the various Squalestatins and Zaragozic Acids lies in the differing 1-alkyl and 6-acyl side chains attached to this common core.[3][4][5] Notably, Squalestatin S1 and Zaragozic Acid A are identical compounds.[1][6]
These molecules have garnered significant interest due to their potential as cholesterol-lowering and antifungal agents.[3][5] By inhibiting squalene synthase, they block the first committed step in sterol biosynthesis, a pathway essential for both mammalian cholesterol production and fungal ergosterol synthesis.[7][8]
Mechanism of Action: Potent Inhibition of Squalene Synthase
Squalestatin and Zaragozic Acid are highly potent, reversible, and competitive inhibitors of squalene synthase.[6][9] Their mechanism of action is rooted in their structural mimicry of the enzyme's substrate, farnesyl pyrophosphate (FPP), and the reaction intermediate, presqualene pyrophosphate.[10] This allows them to bind to the active site of squalene synthase with high affinity, preventing the condensation of two FPP molecules to form squalene.[10]
Some studies suggest that under certain conditions, Zaragozic Acid A can act as a mechanism-based irreversible inactivator of squalene synthase, indicating a more complex interaction with the enzyme than simple competitive inhibition.[10]
The inhibition of squalene synthase leads to a downstream reduction in cholesterol synthesis and an accumulation of upstream metabolites like farnesyl pyrophosphate.[9] This targeted action makes them attractive candidates for therapeutic development, as they avoid the broader metabolic effects of inhibitors that act earlier in the mevalonate pathway, such as statins.
Comparative Analysis of Inhibitory Potency
The inhibitory activities of various Squalestatin and Zaragozic Acid analogues have been quantified, typically reported as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. These values underscore the picomolar to nanomolar potency of these compounds against squalene synthase from different species.
| Compound | Target Enzyme | IC50 | Ki | Reference(s) |
| Zaragozic Acid A (Squalestatin S1) | Rat Liver Squalene Synthase | ~5 nM | 78 pM | [1] |
| Human Squalene Synthase | - | - | ||
| Candida albicans Squalene Synthase | - | - | ||
| Zaragozic Acid B | Rat Liver Squalene Synthase | - | 29 pM | [9] |
| Zaragozic Acid C | Rat Liver Squalene Synthase | - | 45 pM | [9] |
| Squalestatin 1 | Rat Liver Squalene Synthase | 12 ± 5 nM | - | |
| Zaragozic Acid A | Cholesterol Synthesis in HepG2 cells | 6 µM | - | [1] |
| Zaragozic Acid B | Cholesterol Synthesis in HepG2 cells | 0.6 µM | - | [1] |
| Zaragozic Acid C | Cholesterol Synthesis in HepG2 cells | 4 µM | - | [1] |
Experimental Protocols
General Protocol for Fermentation and Isolation
The production of Squalestatins and Zaragozic Acids is achieved through fungal fermentation, followed by a multi-step purification process. The following is a generalized protocol based on published methods.[1][11]
4.1.1. Fungal Culture and Fermentation
-
Strain Maintenance: Maintain the desired fungal strain (e.g., Phoma sp., Sporormiella intermedia) on a suitable agar medium, such as potato dextrose agar, at 25°C.
-
Seed Culture: Inoculate a liquid seed medium with the fungal culture and incubate for 2-3 days with shaking to generate a sufficient biomass for inoculation of the production culture.
-
Production Culture: Inoculate a larger volume of production medium with the seed culture. The production medium composition can vary but often contains sources of carbon (e.g., glucose, millet), nitrogen (e.g., yeast extract), and trace elements.
-
Fermentation: Incubate the production culture for 14-21 days at 25°C with aeration and agitation to allow for the production of the target compounds.
4.1.2. Extraction and Purification
-
Mycelial Extraction: Separate the fungal mycelia from the fermentation broth by filtration or centrifugation. Extract the mycelia with an organic solvent such as methanol or acetone.
-
Solvent Partitioning: Concentrate the crude extract and partition it between an organic solvent (e.g., ethyl acetate) and water to remove polar impurities.
-
Chromatography:
-
Initial Cleanup: Subject the organic extract to column chromatography on a resin such as Diaion HP-20 to achieve initial purification.
-
Ion Exchange Chromatography: Further purify the active fractions using an anion exchange resin, such as Dowex 1, eluting with a salt gradient.
-
Preparative HPLC: The final purification is typically achieved using preparative reverse-phase high-performance liquid chromatography (HPLC) on a C8 or C18 column with a gradient of acetonitrile in water containing a small amount of acid (e.g., 0.1% phosphoric acid) to yield the pure compounds.[1]
-
Squalene Synthase Inhibition Assay
The inhibitory activity of Squalestatin and Zaragozic Acid on squalene synthase can be determined using several methods.
4.2.1. Radiometric Assay
This classic assay measures the incorporation of a radiolabeled substrate into the product.
-
Enzyme Preparation: Prepare a microsomal fraction containing squalene synthase from a source such as rat liver.
-
Reaction Mixture: Prepare a reaction buffer containing Hepes buffer (pH 7.5), MgCl₂, NaF, NADPH, and the test inhibitor at various concentrations.
-
Substrate: Add the radiolabeled substrate, [4-¹⁴C]farnesyl pyrophosphate ([¹⁴C]FPP), to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Extraction: Stop the reaction and extract the lipid-soluble product, [¹⁴C]squalene, using an organic solvent such as hexane.
-
Quantification: Quantify the amount of [¹⁴C]squalene produced using liquid scintillation counting.
-
Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
4.2.2. Fluorescence-Based Assay
This non-radiometric assay monitors the consumption of NADPH, a cofactor in the squalene synthase reaction.
-
Enzyme and Reaction Setup: Prepare the enzyme and reaction mixture as described for the radiometric assay, but without the radiolabeled substrate.
-
Substrate: Use non-radiolabeled FPP.
-
Fluorescence Measurement: Monitor the decrease in NADPH fluorescence over time using a fluorescence plate reader with an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm. The rate of decrease in fluorescence is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations and determine the IC50 value.
Visualizing the Core Concepts
Cholesterol Biosynthesis Pathway and Inhibition
The following diagram illustrates the central role of squalene synthase in the cholesterol biosynthesis pathway and the point of inhibition by Squalestatin and Zaragozic Acid.
Caption: Cholesterol biosynthesis pathway highlighting the inhibition of squalene synthase.
Core Chemical Structure and Side-Chain Variation
The fundamental structural similarity and the key differences between Squalestatin and Zaragozic Acid analogues are depicted below.
Caption: Core structure and variable side chains of Squalestatins/Zaragozic Acids.
Conclusion
Squalestatin and Zaragozic Acid are not distinct entities but rather two names for a single class of potent squalene synthase inhibitors. Their unique bicyclic core structure provides a scaffold for potent and selective inhibition of a key enzyme in sterol biosynthesis. The subtle variations in their side chains offer opportunities for medicinal chemistry efforts to optimize their pharmacokinetic and pharmacodynamic properties. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate further research and development of these promising compounds as potential therapeutics for hypercholesterolemia and fungal infections. The provided visualizations of the biochemical pathway and core chemical structure serve to contextualize their mechanism of action and structural basis of activity.
References
- 1. Recombinant squalene synthase. A mechanism for the rearrangement of presqualene diphosphate to squalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesterol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Development of a radiometric spot-wash assay for squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Squalestatin 3, also known as Squalestatin 1 and Zaragozic Acid A, is a potent nanomolar inhibitor of squalene synthase, the first committed enzyme in the cholesterol biosynthesis pathway in mammalian cells. This targeted inhibition leads to a significant reduction in cholesterol production, making it a subject of interest for the development of antihypercholesterolemic agents. This technical guide provides a comprehensive overview of the primary molecular target of this compound, its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its study, and its impact on the sterol regulatory element-binding protein (SREBP) signaling pathway.
Primary Molecular Target: Squalene Synthase
The primary and unequivocal molecular target of this compound in mammalian cells is squalene synthase (SQS), officially known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1).[1][2] SQS is a key enzyme localized in the endoplasmic reticulum that catalyzes the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[3] This reaction is a critical branch point in the mevalonate pathway, committing FPP to the sterol synthesis pathway.[4]
This compound acts as a potent competitive inhibitor of squalene synthase.[5] Its structure mimics the natural substrate, FPP, and the reaction intermediate, presqualene pyrophosphate.[6] Studies have shown that this compound (as Zaragozic Acid A) is a mechanism-based irreversible inactivator of SQS, exhibiting time-dependent inhibition.[6][7]
Quantitative Data: Inhibitory Potency of Squalestatin
This compound and its analogs exhibit potent inhibition of mammalian squalene synthase, with inhibitory constants (Ki) in the picomolar range and half-maximal inhibitory concentrations (IC50) in the low nanomolar range across various cell types and tissues.
| Compound | Target Enzyme | Source | Inhibition Constant (K_i_) | Reference |
| Zaragozic Acid A (Squalestatin 1) | Squalene Synthase | Rat Liver | 78 pM | [5] |
| Zaragozic Acid B | Squalene Synthase | Rat Liver | 29 pM | [5] |
| Zaragozic Acid C | Squalene Synthase | Rat Liver | 45 pM | [5] |
| Compound | Cell/Tissue Type | Assay Type | IC_50_ | Reference |
| Squalestatin 1 | Rat Liver Microsomes | Enzyme Activity | 12 ± 5 nM | [8] |
| Squalestatin 1 | Isolated Rat Hepatocytes | [¹⁴C]acetate incorporation | 39 nM | [8] |
| Squalestatin 1 | Embryonic Rat Brain | Enzyme Activity | 37 nM | [9] |
| Squalestatin 1 | Pig Brain | Enzyme Activity | 21 nM | [9] |
| Squalestatin 1 | C6 Glioma Cells | Enzyme Activity | 35 nM | [9] |
| Squalestatin 1 | C6 Glial Cells | [³H]mevalonolactone incorporation | 3-5 µM | [9] |
Signaling Pathway: Cholesterol Biosynthesis and SREBP-2 Regulation
The inhibition of squalene synthase by this compound directly impacts the cholesterol biosynthesis pathway, leading to a depletion of cellular cholesterol. This reduction in cholesterol levels activates a key transcriptional regulatory pathway governed by Sterol Regulatory Element-Binding Protein 2 (SREBP-2).
Under normal cholesterol levels, SREBP-2 is held inactive in the endoplasmic reticulum (ER) in a complex with SREBP cleavage-activating protein (SCAP). When cholesterol levels drop, SCAP undergoes a conformational change, allowing it to escort SREBP-2 from the ER to the Golgi apparatus.[10] In the Golgi, SREBP-2 is sequentially cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P).[11] The released N-terminal domain of SREBP-2 then translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoters of genes involved in cholesterol synthesis and uptake, upregulating their transcription.[12]
Caption: this compound inhibits squalene synthase, reducing cholesterol and activating SREBP-2 signaling.
Experimental Protocols
In Vitro Squalene Synthase Activity Assay (Radiometric Method)
This protocol is adapted from methodologies described for measuring squalene synthase activity in liver microsomes.[13]
Objective: To determine the inhibitory effect of this compound on squalene synthase activity by measuring the incorporation of radiolabeled farnesyl pyrophosphate (FPP) into squalene.
Materials:
-
Rat liver microsomes (prepared by standard ultracentrifugation methods)
-
[4-¹⁴C]Farnesyl pyrophosphate ([¹⁴C]FPP)
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Cofactor Solution: 10 mM NADPH, 11 mM NaF, 5.5 mM MgCl₂
-
Unlabeled squalene (as a carrier)
-
Squalene epoxidase inhibitor (e.g., L-688,709) to prevent further metabolism of squalene
-
Petroleum ether
-
Scintillation cocktail
-
Silica gel thin-layer chromatography (TLC) plates
Procedure:
-
Prepare the reaction mixture in a final volume of 1 mL containing:
-
50 µL of Assay Buffer (final concentration 50 mM HEPES)
-
100 µL of Cofactor Solution (final concentrations: 1 mM NADPH, 1.1 mM NaF, 0.55 mM MgCl₂)
-
1 µL of squalene epoxidase inhibitor (final concentration 1 µg/mL)
-
Variable concentrations of this compound or vehicle control.
-
Rat liver microsomal protein (e.g., 2.2 µg).
-
Water to adjust the volume.
-
-
Pre-incubate the reaction mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding [4-¹⁴C]FPP (e.g., to a final concentration of 5 µM).
-
Incubate the reaction at 30°C for 20 minutes.
-
Stop the reaction by adding 1 mL of 15% KOH in ethanol.
-
Add 1 mg of unlabeled squalene as a carrier.
-
Saponify the mixture at 65°C for 30 minutes.
-
Extract the non-saponifiable lipids (including squalene) by adding 5 mL of petroleum ether and vortexing vigorously.
-
Centrifuge to separate the phases and collect the upper organic phase.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of petroleum ether and spot onto a silica gel TLC plate.
-
Develop the TLC plate using a suitable solvent system (e.g., petroleum ether).
-
Visualize the squalene spot (e.g., using iodine vapor).
-
Scrape the silica corresponding to the squalene spot into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the this compound-treated samples to the vehicle control.
Caption: Workflow for the in vitro squalene synthase radiometric assay.
SREBP-2 Nuclear Translocation Assay (Immunofluorescence)
This protocol provides a general framework for assessing the effect of this compound on the nuclear translocation of SREBP-2.[14]
Objective: To visualize and quantify the translocation of SREBP-2 from the cytoplasm to the nucleus in mammalian cells treated with this compound.
Materials:
-
Mammalian cells (e.g., CHO, HepG2, or HeLa cells)
-
Cell culture medium and supplements
-
This compound
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against SREBP-2
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed cells onto coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 16-24 hours). Include a positive control for SREBP-2 activation (e.g., sterol-depleted media).
-
Wash the cells with PBS.
-
Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate the cells with the primary anti-SREBP-2 antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI in blocking solution for 1 hour in the dark.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio for SREBP-2 to determine the extent of translocation.
Caption: Workflow for the SREBP-2 nuclear translocation immunofluorescence assay.
Conclusion
This compound is a highly potent and specific inhibitor of squalene synthase in mammalian cells. Its primary molecular action disrupts the cholesterol biosynthesis pathway, leading to a robust activation of the SREBP-2 signaling cascade as a compensatory mechanism. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other squalene synthase inhibitors for the management of hypercholesterolemia and related metabolic disorders.
References
- 1. The squalestatins, novel inhibitors of squalene synthase produced by a species of Phoma. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of cholesterol biosynthesis in brain cells by squalestatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subcellular localization of squalene synthase in rat hepatic cells. Biochemical and immunochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of mammalian squalene synthetase activity by zaragozic acid A is a result of competitive inhibition followed by mechanism-based irreversible inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Squalestatin 1, a potent inhibitor of squalene synthase, which lowers serum cholesterol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.uky.edu [scholars.uky.edu]
- 10. Retrospective on Cholesterol Homeostasis: The Central Role of Scap - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. pnas.org [pnas.org]
- 14. abcam.com [abcam.com]
The Role of Squalestatin 3 in the Inhibition of Sterol Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Squalestatin 3, also known as Zaragozic Acid C, is a potent, naturally occurring inhibitor of the enzyme squalene synthase. This enzyme catalyzes a critical, rate-limiting step in the sterol biosynthesis pathway: the first committed step leading to the formation of sterols, including cholesterol. By competitively inhibiting squalene synthase, this compound effectively blocks the production of squalene and all subsequent downstream sterol products. This technical guide provides an in-depth overview of the mechanism of action of this compound, its inhibitory potency, and the experimental protocols used to characterize its activity.
Introduction to Sterol Biosynthesis and the Role of Squalene Synthase
The biosynthesis of sterols is a fundamental and highly conserved metabolic pathway in eukaryotes. In mammals, this pathway leads to the production of cholesterol, an essential component of cell membranes and a precursor for steroid hormones and bile acids. The pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the basic five-carbon building blocks. These are sequentially condensed to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP).
Squalene synthase (SQS), an enzyme located in the endoplasmic reticulum, occupies a crucial branch point in isoprenoid metabolism. It catalyzes the head-to-head condensation of two molecules of FPP to form presqualene pyrophosphate (PSPP), which is then reduced in the presence of NADPH to yield the 30-carbon hydrocarbon, squalene. This is the first committed step in the biosynthesis of sterols. The inhibition of squalene synthase is a key strategy for lowering cholesterol levels.[1]
This compound: A Potent Inhibitor of Squalene Synthase
This compound is a member of the squalestatin family of fungal metabolites, which also includes Squalestatin 1 (Zaragozic Acid A) and Squalestatin 2 (Zaragozic Acid B).[2] These compounds are characterized by a unique and highly oxygenated 2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core.[3] this compound acts as a potent competitive inhibitor of squalene synthase, meaning it binds to the active site of the enzyme and competes with the natural substrate, FPP.[3]
Quantitative Data on Inhibitory Potency
The inhibitory activity of this compound against squalene synthase has been quantified in various experimental systems. The following table summarizes the key inhibition constants.
| Compound | Parameter | Value | Enzyme Source/Cell Line | Reference |
| This compound (Zaragozic Acid C) | Apparent Ki | 45 pM | Rat liver squalene synthase | [3] |
| This compound (Zaragozic Acid C) | pKi | 10.4 | Hep-G2 cells | [4] |
Signaling Pathways and Experimental Workflows
Sterol Biosynthesis Pathway and Point of Inhibition
The following diagram illustrates the sterol biosynthesis pathway, highlighting the central role of squalene synthase and the inhibitory action of this compound.
Experimental Workflow for Squalene Synthase Inhibition Assay
The diagram below outlines a typical experimental workflow to determine the inhibitory activity of a compound like this compound on squalene synthase.
Experimental Protocols
The following is a detailed methodology for a squalene synthase inhibition assay, adapted from established protocols. This protocol can be used to determine the IC50 and Ki values for this compound.
Preparation of Microsomal Squalene Synthase
-
Source: Rat liver microsomes are a common source of squalene synthase.
-
Homogenization: Homogenize fresh or frozen rat liver in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, containing protease inhibitors).
-
Centrifugation: Perform a series of differential centrifugations to isolate the microsomal fraction. Typically, a low-speed spin (e.g., 10,000 x g) is used to remove cell debris and mitochondria, followed by a high-speed spin (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspension and Storage: Resuspend the microsomal pellet in a minimal volume of buffer and store at -80°C until use. Protein concentration should be determined using a standard assay (e.g., Bradford or BCA).
Squalene Synthase Activity Assay
-
Reaction Mixture: Prepare the assay mixture in a total volume of 1 mL. The final concentrations of the components should be as follows:
-
50 mM HEPES buffer, pH 7.4
-
5.5 mM MgCl2
-
11 mM NaF
-
10 mM NADPH
-
[4-14C]Farnesyl pyrophosphate ([14C]FPP) as specified (e.g., 50 nM)
-
1 mg of squalene (as a carrier)
-
Microsomal protein (e.g., 50-100 µg)
-
Varying concentrations of this compound or vehicle control (e.g., DMSO).
-
-
Incubation: Pre-incubate the reaction mixture (without the substrate) for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation: Start the reaction by adding the [14C]FPP.
-
Reaction Time: Incubate the reaction for a defined period (e.g., 10-30 minutes) at 37°C, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a strong base, such as 1 mL of 15% KOH in ethanol.
-
Saponification: Saponify the mixture by heating at 65°C for 30 minutes to hydrolyze any esterified lipids.
Extraction and Quantification of Squalene
-
Lipid Extraction: After cooling, add a non-polar solvent such as petroleum ether or hexane to the reaction mixture and vortex vigorously to extract the lipids, including the newly synthesized [14C]squalene.
-
Phase Separation: Separate the organic and aqueous phases, for example, by centrifugation or by freezing the aqueous phase.
-
Washing: Wash the organic phase with water to remove any water-soluble contaminants.
-
Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and quantify the amount of [14C]squalene using a liquid scintillation counter.
Data Analysis
-
Calculate Inhibition: Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Determine Ki: To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay at multiple substrate and inhibitor concentrations. Analyze the data using Lineweaver-Burk or Dixon plots, or by non-linear regression analysis.
Conclusion
This compound is an exceptionally potent, picomolar inhibitor of squalene synthase, a key enzyme in the sterol biosynthesis pathway.[3] Its competitive mechanism of action makes it a valuable tool for studying the regulation of cholesterol metabolism and a lead compound for the development of cholesterol-lowering therapeutics. The experimental protocols outlined in this guide provide a robust framework for characterizing the inhibitory activity of this compound and other potential squalene synthase inhibitors.
References
- 1. The squalestatins, novel inhibitors of squalene synthase produced by a species of Phoma. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
The 4,8-Dioxabicyclo[3.2.1]octane Core of Squalestatins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The squalestatins, also known as zaragozic acids, are a family of fungal metabolites that have garnered significant attention in the scientific community due to their potent inhibitory activity against squalene synthase. This enzyme catalyzes a crucial step in the cholesterol biosynthesis pathway, making it an attractive target for the development of cholesterol-lowering therapeutics. The unique and complex molecular architecture of squalestatins is centered around a highly functionalized 4,8-dioxabicyclo[3.2.1]octane core. This bicyclic ketal structure is essential for their biological activity and presents a formidable challenge for synthetic chemists. This in-depth technical guide provides a comprehensive overview of the 4,8-dioxabicyclo[3.2.1]octane core, including its synthesis, biological significance, and the structure-activity relationships of its derivatives.
Chemical Structure and Properties
The fundamental 4,8-dioxabicyclo[3.2.1]octane ring system is a bridged bicyclic ether. In the context of squalestatins, this core is heavily decorated with multiple stereocenters, carboxylic acid groups, and hydroxyl functionalities, contributing to its complexity and potent biological activity.
Spectroscopic Data
While extensive spectroscopic data exists for various squalestatin analogues, detailed data for the unsubstituted 4,8-dioxabicyclo[3.2.1]octane core is less commonly reported. However, analysis of various synthetic intermediates provides insight into its characteristic spectral features.
Note: The following data is for a simplified derivative, (1R,5S)-1,5-Di(1,1′-biphenyl-4-yl)-3-methyl-7-((propylthio)methyl)-6,8-dioxabicyclo[3.2.1]octane, and is intended to be representative.
| Technique | Observed Data |
| ¹H NMR | Signals corresponding to the bicyclic core protons typically appear in the range of 3.5-5.5 ppm, with specific shifts and coupling constants being highly dependent on the substitution pattern. |
| ¹³C NMR | The carbon atoms of the bicyclic core resonate in the region of 60-110 ppm. The acetal carbon (C1) is typically observed around 100-110 ppm. |
| Mass Spec. | The mass spectrum will be highly dependent on the specific derivative and ionization method used. |
Biological Significance and Mechanism of Action
The 4,8-dioxabicyclo[3.2.1]octane core is the key pharmacophore responsible for the potent inhibition of squalene synthase. Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By inhibiting this enzyme, squalestatins effectively block the downstream production of cholesterol.
Cholesterol Biosynthesis Pathway and Squalestatin Inhibition
The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the point of inhibition by squalestatins.
Synthesis of the 4,8-Dioxabicyclo[3.2.1]octane Core
The total synthesis of the highly oxygenated and stereochemically complex 4,8-dioxabicyclo[3.2.1]octane core of squalestatins is a significant challenge that has been addressed by numerous research groups. Several elegant strategies have been developed, often involving multi-step sequences.
Key Synthetic Strategies
-
Double Sharpless Asymmetric Dihydroxylation: This method has been used to control the stereochemistry of multiple contiguous stereocenters in the core structure.[1]
-
Acid-Mediated Ketalization: A common final step involves the acid-catalyzed intramolecular cyclization of a polyhydroxy ketone or a related precursor to form the bicyclic ketal system.[1][2]
-
Tandem Carbonyl Ylide Formation/1,3-Dipolar Cycloaddition: This approach offers a convergent and flexible route to the core.[2]
-
Silyl Glyoxylate Cascade: An innovative approach that assembles multiple stereocenters, including quaternary centers, in a single step.[3]
-
Ireland-Claisen Rearrangement: This powerful rearrangement has been employed in a formal total synthesis of zaragozic acid C.[4]
-
Photochemical C(sp³)–H Acylation: A novel strategy for the installation of key functional groups on the core.[5]
Illustrative Experimental Workflow for Core Synthesis
The following diagram outlines a generalized workflow for the synthesis of the zaragozic acid core, based on common strategies reported in the literature.
Quantitative Data: Squalene Synthase Inhibition
The inhibitory potency of squalestatin analogues is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against squalene synthase. The following table summarizes the in vitro IC₅₀ values for selected squalestatin analogues against rat liver microsomal squalene synthase.
| Compound | Modifications to Squalestatin 1 (S1) | IC₅₀ (nM) against Rat Liver Squalene Synthase | Reference |
| Squalestatin 1 (S1) | - | 12 ± 5 | [6] |
| Analogue 1b | C3-hydroxymethyl | - | [7] |
| Analogue with C1 side chain modification | Maintained C6 ester | Well-tolerated modifications | [8] |
| Analogue without C6 ester | C1 side chain modification | Substantial loss of activity | [8] |
| Squalestatin 2 | - | - | |
| Squalestatin 3 | - | - | |
| S1 analogues (C1, C3, C4, or C6 modified) | - | 4 - 2000 | [5] |
Experimental Protocols
Squalene Synthase Inhibition Assay
This protocol is adapted from a standard radiometric assay used to determine the inhibitory activity of compounds against squalene synthase.
Materials:
-
Rat liver microsomes (source of squalene synthase)
-
[¹⁴C]-Farnesyl pyrophosphate (FPP)
-
NADPH
-
Assay buffer (e.g., phosphate buffer, pH 7.4, containing MgCl₂)
-
Test compounds (squalestatin analogues) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and rat liver microsomes.
-
Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should also be included.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding [¹⁴C]-FPP to the mixture.
-
Incubate the reaction at 37°C for a specific duration (e.g., 20 minutes).
-
Stop the reaction by adding a strong base (e.g., KOH in ethanol).
-
Extract the lipid-soluble products, including [¹⁴C]-squalene, using an organic solvent (e.g., petroleum ether).
-
Quantify the amount of [¹⁴C]-squalene formed by liquid scintillation counting.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Workflow for Squalene Synthase Inhibition Assay
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Total synthesis of the squalene synthase inhibitor zaragozic acid C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Johnson Synthesis of Zaragozic Acid C [organic-chemistry.org]
- 4. Total Synthesis of Zaragozic Acid C by Rizzacasa [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Total synthesis of (+)-zaragozic acid C - PubMed [pubmed.ncbi.nlm.nih.gov]
Physico-chemical properties of Squalestatin 3 for research.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalestatin 3 is a potent, naturally occurring inhibitor of the enzyme squalene synthase.[1][2] Isolated from the fungus Phoma sp., this small molecule has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the regulation of cholesterol biosynthesis.[1][2][3] This technical guide provides a comprehensive overview of the physico-chemical properties of this compound, detailed experimental protocols, and an examination of its mechanism of action within relevant signaling pathways.
Physico-chemical Properties
Table 1: Summary of Physico-chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₀O₁₃ | MedchemExpress |
| Molecular Weight | 538.50 g/mol | MedchemExpress |
| CAS Number | 142505-92-8 | MedchemExpress |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Data not available | N/A |
| Solubility | Soluble in water | Inferred from general statements |
| Stability | Store at -20°C for long-term stability.[4] | MedchemExpress |
Note on Stability: Specific degradation kinetics of this compound with respect to pH, temperature, and light have not been detailed in publicly available literature. General best practices for handling complex natural products suggest avoiding extreme pH conditions and prolonged exposure to light. For experimental purposes, it is recommended to prepare fresh solutions and store them at low temperatures.
Mechanism of Action and Signaling Pathway
This compound exerts its biological activity through the potent and specific inhibition of squalene synthase (EC 2.5.1.21), a critical enzyme in the cholesterol biosynthesis pathway.[1][2] Squalene synthase catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By inhibiting this enzyme, this compound effectively blocks the downstream production of cholesterol and other sterols.[1][2][5]
The inhibition of squalene synthase by this compound has been shown to be highly potent, with a reported IC₅₀ value of 6 nM.[1] This targeted inhibition makes this compound a valuable tool for studying the regulation of cholesterol metabolism and for the potential development of hypocholesterolemic agents.[1][2][5]
Caption: Cholesterol Biosynthesis Pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections provide an overview of the methodologies for the isolation and biological evaluation of this compound. These are based on published literature and should be adapted and optimized for specific laboratory conditions.
Isolation and Purification of this compound from Phoma sp.
This compound is a secondary metabolite produced by fermentation of the fungus Phoma sp.[1][2][3] The isolation and purification process generally involves solvent extraction followed by chromatographic separation.
Materials:
-
Fermentation broth of Phoma sp.
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients)
-
Countercurrent chromatography (CCC) apparatus or High-Performance Liquid Chromatography (HPLC) system with a preparative column (e.g., C18)
Methodology:
-
Extraction: The fermentation broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted multiple times with an equal volume of ethyl acetate.
-
Washing and Drying: The combined organic extracts are washed with brine to remove water-soluble impurities. The organic layer is then dried over anhydrous sodium sulfate and filtered.
-
Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Separation:
-
Countercurrent Chromatography (CCC): The crude extract is subjected to CCC. The choice of the two-phase solvent system is critical and needs to be optimized for the separation of this compound from other metabolites.
-
High-Performance Liquid Chromatography (HPLC): Alternatively, the crude extract can be fractionated by preparative HPLC on a C18 column using a suitable gradient of solvents, such as a water-acetonitrile or water-methanol gradient.
-
-
Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Final Purification: Fractions containing the compound of interest are pooled, and the solvent is evaporated to yield purified this compound.
Caption: General workflow for the isolation and purification of this compound.
In Vitro Squalene Synthase Inhibition Assay
The inhibitory activity of this compound on squalene synthase can be determined using an in vitro enzyme assay. A common method involves measuring the consumption of the cofactor NADPH, which can be monitored spectrophotometrically.
Materials:
-
Purified or partially purified squalene synthase (e.g., from rat liver microsomes)
-
Farnesyl pyrophosphate (FPP), substrate
-
NADPH, cofactor
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 10 mM KCl, and 1 mM DTT)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm
Methodology:
-
Enzyme Preparation: Prepare a suitable dilution of the squalene synthase enzyme in the assay buffer.
-
Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixtures. For each well, add the assay buffer, a specific concentration of this compound (or vehicle control), and the enzyme preparation.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding FPP and NADPH to each well.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH consumption is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocities for each concentration of this compound. Determine the percentage of inhibition relative to the vehicle control. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be calculated by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro squalene synthase inhibition assay.
Conclusion
This compound is a powerful research tool for investigating the cholesterol biosynthesis pathway and exploring novel therapeutic strategies for hypercholesterolemia. This guide provides a foundational understanding of its properties and relevant experimental procedures. Further research is warranted to fully elucidate its physico-chemical characteristics and to develop detailed, standardized protocols for its application in various research settings.
References
- 1. Squalene synthase: a critical enzyme in the cholesterol biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The squalestatins, novel inhibitors of squalene synthase produced by a species of Phoma. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Squalene Synthase (SQS) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 5. Regulation of Squalene Synthase, a Key Enzyme of Sterol Biosynthesis, in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Squalestatin 3 In Vitro Assay for Squalene Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalene synthase (SQS) is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol synthesis. This makes it an attractive target for the development of cholesterol-lowering drugs. Squalestatins, a class of potent natural inhibitors of SQS, have been extensively studied for their therapeutic potential. This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of Squalestatin 3 against squalene synthase. The described methodology is based on a radiometric assay using rat liver microsomes as the enzyme source.
Principle
The squalene synthase assay measures the enzymatic conversion of radiolabeled farnesyl pyrophosphate ([¹⁴C]-FPP) to [¹⁴C]-squalene. The reaction is performed in the presence and absence of the inhibitor, this compound. The lipid products are then extracted and separated by thin-layer chromatography (TLC). The amount of radioactivity incorporated into squalene is quantified to determine the enzyme activity and the inhibitory potency of the compound, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Data Presentation
The inhibitory activity of this compound and related compounds against squalene synthase can be summarized for comparative analysis.
| Compound | Target Enzyme | Source | Assay Type | Inhibitory Potency |
| Squalestatin 1 | Squalene Synthase | Rat Liver Microsomes | Radiometric | IC₅₀ = 12 nM |
| Squalestatin 1 | Squalene Synthase | Embryonic Rat Brain | Radiometric | IC₅₀ = 37 nM[1] |
| Squalestatin 1 | Squalene Synthase | Pig Brain | Radiometric | IC₅₀ = 21 nM[1] |
| Zaragozic Acid A (Squalestatin 1) | Squalene Synthase | Not Specified | Not Specified | IC₅₀ = 5.0 nM[2] |
| Lapaquistat | Squalene Synthase | Not Specified | Not Specified | IC₅₀ = 45.0, 260.0 nM[2] |
| Lapaquistat acetate | Squalene Synthase | Not Specified | Not Specified | IC₅₀ = 78.0, 213.0 nM[2] |
Note: A specific IC₅₀ value for this compound was not explicitly found in the provided search results. However, Zaragozic acids are synonymous with squalestatins, and Zaragozic acid A is Squalestatin 1.
Experimental Protocols
Preparation of Rat Liver Microsomes
A common source for squalene synthase is the microsomal fraction of rat liver homogenates.
Materials:
-
Rat liver
-
Ice-cold saline
-
Phosphate buffered saline (PBS), pH 7.4
-
Homogenizer
-
Refrigerated centrifuge
Procedure:
-
Perfuse the rat liver with ice-cold saline to remove blood.
-
Chop the liver into small pieces and homogenize in PBS (1 g liver per 2 mL PBS).[3]
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.[3]
-
Collect the supernatant and centrifuge it at 100,000 x g for 1 hour at 4°C.[3]
-
The resulting pellet contains the microsomal fraction. Resuspend the pellet in PBS.
-
Determine the protein concentration of the microsomal preparation using a standard method (e.g., Lowry assay).
-
Adjust the protein concentration to 20 mg/mL and store at -80°C until use.[3]
Radiometric Squalene Synthase Inhibition Assay
This protocol is designed to measure the inhibition of squalene synthase by this compound.
Materials:
-
Rat liver microsomes (prepared as described above)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
[¹⁴C]-Farnesyl pyrophosphate ([¹⁴C]-FPP)
-
NADPH
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 5 mM MgCl₂, 1 mM DTT)
-
Potassium hydroxide (KOH) in ethanol
-
Petroleum ether
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 85:15:1 v/v/v)
-
Squalene standard
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, NADPH, and rat liver microsomes.
-
Add varying concentrations of this compound to the respective tubes. Include a control with no inhibitor.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Start the reaction by adding [¹⁴C]-FPP to each tube.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding ethanolic KOH.
-
-
Lipid Extraction:
-
Incubate the tubes to allow for saponification of lipids.
-
Extract the non-saponifiable lipids (containing squalene) by adding petroleum ether and vortexing.
-
Separate the phases by centrifugation and collect the upper organic phase.
-
-
Thin-Layer Chromatography (TLC):
-
Spot the extracted lipids onto a silica gel TLC plate, alongside a squalene standard.
-
Develop the TLC plate in the developing solvent until the solvent front reaches near the top.
-
Visualize the squalene standard spot (e.g., using iodine vapor).
-
-
Quantification:
-
Scrape the silica gel from the area corresponding to the squalene standard from each sample lane into a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Mandatory Visualizations
Signaling Pathway of Squalene Synthase
Caption: Squalene synthase catalyzes the two-step synthesis of squalene.
Experimental Workflow for Squalene Synthase Inhibition Assay
Caption: Workflow for the radiometric squalene synthase inhibition assay.
References
Application Notes and Protocols: Squalestatin 3 in Cholesterol Biosynthesis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Squalestatin 3, a potent inhibitor of squalene synthase, in the study of cholesterol biosynthesis. Detailed protocols for key experiments are provided to facilitate the investigation of sterol metabolism and the development of novel therapeutic agents. While much of the foundational research has been conducted with the closely related Squalestatin 1 (also known as Zaragozic Acid A), this document will focus on the available data and applications for this compound, a powerful tool for researchers in the field.
Introduction
Squalestatins are a group of fungal metabolites that have been identified as highly potent inhibitors of squalene synthase (EC 2.5.1.21).[1] This enzyme catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[2] By inhibiting this critical enzymatic step, Squalestatins effectively block the downstream production of cholesterol. This compound has been shown to be a particularly potent inhibitor of squalene synthase, making it an invaluable tool for studying the regulation of the cholesterol biosynthesis pathway and for investigating the physiological consequences of its inhibition.[3]
Mechanism of Action
This compound exerts its inhibitory effect by acting as a competitive inhibitor of squalene synthase with respect to its substrate, farnesyl pyrophosphate.[3] The complex structure of Squalestatin, featuring a highly oxygenated bicyclic core and multiple carboxylic acid moieties, is thought to mimic the transition state of the enzyme-substrate complex.[4] This leads to tight binding to the active site of squalene synthase and potent inhibition of its catalytic activity.
Data Presentation
Squalestatin Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory potency of Squalestatins.
| Compound | Target Enzyme | System | IC50 Value | Reference |
| This compound | Squalene Synthase | Not Specified | 6 nM | [3] |
| Squalestatin 1 | Squalene Synthase | Rat Liver Microsomes | 12 ± 5 nM | [5] |
| Squalestatin 1 | Squalene Synthase | Embryonic Rat Brain | 37 nM | [6] |
| Squalestatin 1 | Squalene Synthase | Pig Brain | 21 nM | [6] |
| Squalestatin 1 | Squalene Synthase | C6 Glioma Cells | 35 nM | [6] |
| Compound | Biological Effect | System | IC50 Value | Reference |
| Squalestatin 1 | Inhibition of Cholesterol Biosynthesis from [14C]acetate | Isolated Rat Hepatocytes | 39 nM | [5] |
| Squalestatin 1 | Inhibition of Squalene and Cholesterol Labeling from [3H]mevalonolactone | C6 Glial Cells | 3-5 µM | [6] |
Signaling Pathway Visualization
The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the point of inhibition by this compound.
References
- 1. The squalestatins: inhibitors of squalene synthase. Enzyme inhibitory activities and in vivo evaluation of C3-modified analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Zaragozic Acid A/Squalestatin S1 [chem-is-you.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective inhibition of cholesterol biosynthesis in brain cells by squalestatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Carotenoid Biosynthesis in Plasmodium falciparum with Squalestatin 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Squalestatin 3 (also known as Zaragozic Acid A) as a chemical tool to investigate the carotenoid biosynthesis pathway in the malaria parasite, Plasmodium falciparum. This pathway, absent in humans, presents a potential target for novel antimalarial drug development.
The isoprenoid biosynthesis pathway in P. falciparum is crucial for producing a variety of essential molecules, including carotenoids.[1][2][3][4] Carotenoids are synthesized in the apicoplast, a relict plastid unique to the parasite, making this pathway an attractive chemotherapeutic target.[5] All carotenoids are derived from the C40 isoprenoid precursor geranylgeranyl pyrophosphate (GGPP).[6][7][8] The initial and committed step in carotenoid biosynthesis is the condensation of two molecules of GGPP to form phytoene, a reaction catalyzed by the enzyme phytoene synthase (PSY).[9][10]
This compound is a potent inhibitor of squalene synthase in mammalian cells; however, Plasmodium lacks this enzyme and does not synthesize sterols.[9][11] Instead, this compound has been shown to effectively inhibit P. falciparum growth by targeting the parasite's phytoene synthase (PSY).[9][12][13] This specific inhibition of the first dedicated step in carotenoid biosynthesis makes this compound an invaluable tool for studying the functional role of carotenoids in the parasite's life cycle and for validating PSY as a drug target.
Data Presentation
Table 1: Inhibitory Activity of this compound on P. falciparum
| Compound | Target Enzyme | IC50 (in vitro) | Effect on Phytoene Biosynthesis | Reference |
| This compound | Phytoene Synthase (PSY) | 5 µM | 43.6% ± 5% reduction | [9] |
Table 2: Effect of PSY Overexpression on this compound Susceptibility
| P. falciparum Strain | This compound IC50 | Fold Increase in Resistance | Reference |
| Wild-Type (3D7) | ~5 µM | - | [9] |
| PSY-overexpressing | >25 µM | ~5-fold | [14] |
Signaling Pathways and Experimental Workflows
Carotenoid Biosynthesis Pathway in P. falciparum
The carotenoid biosynthesis pathway in P. falciparum begins with precursors from the methylerythritol phosphate (MEP) pathway, which is housed in the apicoplast. This pathway leads to the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks for isoprenoids. Geranylgeranyl pyrophosphate (GGPP) is then formed and acts as the substrate for the first committed step in carotenoid synthesis.
Caption: Carotenoid biosynthesis pathway in P. falciparum and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
This workflow outlines the key steps to determine the effect of this compound on P. falciparum growth and carotenoid biosynthesis.
Caption: Workflow for studying the effect of this compound on P. falciparum carotenoid biosynthesis.
Experimental Protocols
Protocol 1: Determination of this compound IC50 against P. falciparum
This protocol is adapted from methodologies used to determine the 50% inhibitory concentration (IC50) of antimalarial compounds.[9]
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Complete RPMI 1640 medium
-
Human red blood cells
-
This compound (stock solution in water, e.g., 10 mM)
-
96-well microplates
-
Giemsa stain
-
Microscope
Procedure:
-
Synchronize P. falciparum culture to the ring stage.
-
Prepare a parasite culture with 1% parasitemia and 5% hematocrit in complete RPMI 1640 medium.
-
Prepare serial dilutions of this compound in complete medium in a 96-well plate. Include a drug-free control.
-
Add the parasite culture to each well.
-
Incubate the plate for 48 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After 48 hours, prepare thin blood smears from each well.
-
Stain the smears with Giemsa and determine the parasitemia by light microscopy.
-
Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Analysis of Carotenoid Biosynthesis Inhibition by this compound
This protocol details the metabolic labeling and analysis of carotenoids to quantify the inhibitory effect of this compound.[9]
Materials:
-
Synchronized P. falciparum culture (schizont stage)
-
This compound
-
[1-³H]Geranylgeranyl pyrophosphate ([³H]GGPP)
-
Complete RPMI 1640 medium
-
Acetone (ice-cold)
-
Centrifuge
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Culture synchronized P. falciparum to the schizont stage.
-
Treat the parasite culture with this compound at its IC50 concentration (5 µM) for 48 hours. Maintain an untreated control culture in parallel.
-
During the last 16 hours of incubation, metabolically label both treated and untreated cultures with [1-³H]GGPP (0.75 µCi/ml).[9]
-
Harvest the schizont-stage parasites. Magnetic-activated cell sorting (MACS) can be used for enrichment.
-
Extract the carotenoids by adding four volumes of ice-cold acetone to the cell pellet.
-
Vortex and centrifuge at 8,000 x g for 5 minutes.
-
Collect the supernatant. Repeat the extraction three times and pool the supernatants.
-
Analyze the extracts by RP-HPLC to separate and quantify the radiolabeled carotenoids, particularly phytoene.
-
Compare the amount of [³H]phytoene in the this compound-treated sample to the untreated control to determine the percentage of inhibition.
References
- 1. Isoprenoid biosynthesis in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | New Insight into Isoprenoids Biosynthesis Process and Future Prospects for Drug Designing in Plasmodium [frontiersin.org]
- 5. smujo.id [smujo.id]
- 6. Carotenoid Biosynthesis in Intraerythrocytic Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carotenoid biosynthesis in intraerythrocytic stages of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Squalestatin Is an Inhibitor of Carotenoid Biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Squalestatin is an inhibitor of carotenoid biosynthesis in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BioKB - Publication [biokb.lcsb.uni.lu]
- 14. researchgate.net [researchgate.net]
Squalestatin 3: A Potent Tool for Elucidating Lipid Metabolism Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to Squalestatin 3
This compound, a secondary metabolite isolated from the fungus Phoma, is a highly potent and specific inhibitor of the enzyme squalene synthase (SQS).[1] SQS catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[2] By selectively blocking this crucial enzymatic step, this compound serves as an invaluable tool for investigating the intricate pathways of lipid metabolism and the physiological consequences of their disruption. Its high specificity distinguishes it from other lipid-lowering agents like statins, which act earlier in the mevalonate pathway and can therefore affect the synthesis of other essential isoprenoids.[2]
Mechanism of Action
This compound exerts its inhibitory effect on squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. This enzyme is responsible for the conversion of farnesyl pyrophosphate (FPP) to squalene, a precursor to cholesterol. The inhibition of squalene synthase by this compound leads to a reduction in the synthesis of squalene and, consequently, cholesterol.[3][4] This targeted action makes this compound a more specific inhibitor of cholesterol synthesis compared to statins, which inhibit HMG-CoA reductase, an enzyme earlier in the mevalonate pathway.[2]
Applications in Lipid Metabolism Research
This compound is a versatile tool with numerous applications in the study of lipid metabolism:
-
Dissecting the Cholesterol Biosynthesis Pathway: By specifically inhibiting squalene synthase, researchers can study the regulation of this pathway and the roles of upstream and downstream metabolites.
-
Investigating Non-Sterol Isoprenoid Pathways: The selective action of this compound allows for the study of how the flux of FPP is redirected towards the synthesis of other essential isoprenoids, such as dolichols, ubiquinone (Coenzyme Q), and geranylgeranyl pyrophosphate (GGPP) for protein prenylation, when the cholesterol synthesis branch is blocked.[2][5]
-
Studying Protein Prenylation: By modulating the availability of FPP and GGPP, this compound can be used to investigate the significance of protein prenylation in various cellular processes, including signal transduction and intracellular trafficking.
-
Drug Development and Target Validation: this compound and its analogs serve as lead compounds for the development of novel hypocholesterolemic drugs. It is also used to validate squalene synthase as a therapeutic target for hypercholesterolemia.
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations and effects of squalestatins on cholesterol metabolism.
Table 1: In Vitro Inhibitory Activity of Squalestatins
| Compound | Target | System | IC50 | Reference |
| Squalestatin 1 | Squalene Synthase | Rat Liver Microsomes | 12 ± 5 nM | [3] |
| Squalestatin 1 | Squalene Synthase | Pig Brain Membranes | 21 nM | [6] |
| Squalestatin 1 | Squalene Synthase | C6 Glioma Cell Membranes | 35 nM | [6] |
| Squalestatin 1 | Squalene Synthase | Embryonic Rat Brain Membranes | 37 nM | [6] |
| Squalestatin 1 | Cholesterol Synthesis from [14C]acetate | Isolated Rat Hepatocytes | 39 nM | [3] |
| Squalestatin 1 | Cholesterol Synthesis from [3H]mevalonolactone | C6 Glial Cells | 3-5 µM | [6] |
Table 2: In Vivo Effects of Squalestatin 1
| Animal Model | Dosing | Effect | Reference |
| Marmoset | Oral | Up to 75% reduction in serum cholesterol | [3] |
Experimental Protocols
Protocol 1: In Vitro Squalene Synthase Activity Assay
This protocol describes a fluorescent assay to measure the activity of squalene synthase by monitoring the consumption of NADPH.
Materials:
-
Purified or microsomal squalene synthase
-
Farnesyl pyrophosphate (FPP)
-
NADPH
-
This compound
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM DTT
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare working solutions of FPP and NADPH in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add 50 µL of assay buffer.
-
Add 10 µL of this compound dilution or vehicle (for control).
-
Add 20 µL of squalene synthase solution.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding a 20 µL mixture of FPP and NADPH to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the decrease in NADPH fluorescence (Excitation: 340 nm, Emission: 460 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of NADPH consumption for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.
-
Protocol 2: Analysis of Cholesterol Biosynthesis using [¹⁴C]Acetate in Cultured Hepatocytes
This protocol details the measurement of de novo cholesterol synthesis in response to this compound treatment by tracing the incorporation of radiolabeled acetate.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound
-
[¹⁴C]Sodium Acetate
-
Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Scintillation counter and fluid
Procedure:
-
Cell Culture and Treatment:
-
Plate hepatocytes in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with varying concentrations of this compound or vehicle for 18-24 hours.
-
-
Radiolabeling:
-
Add [¹⁴C]acetate to the culture medium and incubate for an additional 2-4 hours.
-
-
Lipid Extraction:
-
Wash the cells with ice-cold PBS.
-
Extract total lipids from the cells using a suitable solvent system.
-
-
Lipid Separation and Quantification:
-
Separate the lipid extract using TLC to isolate the cholesterol fraction.
-
Scrape the cholesterol band from the TLC plate and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the total protein content of each well.
-
Calculate the percentage of inhibition of cholesterol synthesis for each this compound concentration and determine the IC50 value.
-
Protocol 3: In Vivo Evaluation of Hypocholesterolemic Effects in a Rodent Model
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in reducing plasma cholesterol levels in rats or mice.
Materials:
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
This compound
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies
-
Centrifuge
-
Plasma lipid analysis kits or access to a clinical chemistry analyzer
Procedure:
-
Animal Acclimatization and Baseline Measurement:
-
Acclimatize animals to the housing conditions for at least one week.
-
Collect baseline blood samples via a suitable method (e.g., tail vein) to determine initial plasma lipid levels.
-
-
Dosing:
-
Randomly assign animals to treatment groups (vehicle control and different doses of this compound).
-
Prepare the this compound formulation in the chosen vehicle.
-
Administer the treatment daily (e.g., by oral gavage) for the duration of the study (typically 1-4 weeks).
-
-
Blood Collection and Processing:
-
At the end of the treatment period, collect final blood samples.
-
Process the blood to obtain plasma.
-
-
Lipid Analysis:
-
Analyze the plasma samples for total cholesterol, HDL-cholesterol, LDL-cholesterol, and triglycerides using commercially available kits or an automated analyzer.
-
-
Data Analysis:
-
Compare the changes in lipid profiles from baseline to the end of the study between the treatment groups to evaluate the dose-dependent effects of this compound.
-
Conclusion
This compound is a powerful and selective research tool that has significantly advanced our understanding of lipid metabolism. Its specific inhibition of squalene synthase allows for detailed investigations into the regulation of cholesterol biosynthesis and the interplay with other isoprenoid-dependent pathways. The protocols provided herein offer a framework for researchers to utilize this compound effectively in their studies, contributing to the ongoing exploration of lipid biology and the development of novel therapeutic strategies for lipid-related disorders.
References
- 1. Plasma and Liver Lipid Profiles in Rats Exposed to Chronic Hypobaric Hypoxia: Changes in Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of squalestatin 1 on the biosynthesis of the mevalonate pathway lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Squalestatin 1, a potent inhibitor of squalene synthase, which lowers serum cholesterol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 6. Selective inhibition of cholesterol biosynthesis in brain cells by squalestatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Squalestatin S3 Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalestatin S3, also known as Zaragozic Acid A, is a potent, high-affinity inhibitor of squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1), a critical enzyme in the cholesterol biosynthesis pathway.[1][2] By targeting this enzyme, Squalestatin S3 effectively blocks the conversion of farnesyl pyrophosphate to squalene, a precursor to cholesterol. This inhibitory activity makes it a valuable tool for studying cholesterol metabolism and a potential therapeutic agent for hypercholesterolemia. These application notes provide detailed protocols for the preparation, storage, and use of Squalestatin S3 stock solutions in a laboratory setting.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of Squalestatin S3 is essential for its proper handling and use in experiments.
| Property | Value |
| Molecular Formula | C₃₃H₄₄O₁₄ |
| Molecular Weight | 664.7 g/mol |
| Appearance | White to off-white powder |
| Primary Target | Squalene Synthase |
Quantitative Data: Inhibitory Potency
Squalestatin S3 exhibits potent inhibition of squalene synthase across various species and cell types. The half-maximal inhibitory concentration (IC₅₀) is a key measure of its efficacy.
| Target | System | IC₅₀ Value |
| Squalene Synthase | Rat Liver Microsomes | 12 ± 5 nM[1] |
| Cholesterol Biosynthesis | Isolated Rat Hepatocytes | 39 nM[1] |
| Squalene Synthase | Tobacco Cells | 5.5 nM[3] |
Experimental Protocols
Preparation of Squalestatin S3 Stock Solution
This protocol details the preparation of a 10 mM stock solution of Squalestatin S3 in Dimethyl Sulfoxide (DMSO).
Materials:
-
Squalestatin S3 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-weighing Preparation: Before handling Squalestatin S3, ensure you are wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing Squalestatin S3: Carefully weigh out the desired amount of Squalestatin S3 powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.65 mg of Squalestatin S3.
-
Dissolution in DMSO:
-
Transfer the weighed Squalestatin S3 to a sterile amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO. For a 10 mM stock solution from 6.65 mg of Squalestatin S3, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly for at least 2 minutes or until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Note on Stability: While specific long-term stability data for Squalestatin S3 in DMSO is limited, general studies on compound stability in DMSO suggest that storage at low temperatures in anhydrous conditions minimizes degradation. Avoid exposure to light and moisture.
Squalene Synthase Inhibition Assay
This protocol provides a general method to assess the inhibitory activity of Squalestatin S3 on squalene synthase. The assay measures the conversion of a radiolabeled substrate, [¹⁴C]farnesyl pyrophosphate (FPP), to squalene.
Materials:
-
Rat liver microsomes (as a source of squalene synthase)
-
[¹⁴C]Farnesyl pyrophosphate (FPP)
-
Squalestatin S3 stock solution (prepared as in 4.1)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing MgCl₂ and NADPH)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Organic solvent for extraction (e.g., hexane)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, a suitable amount of rat liver microsomes, and NADPH.
-
Add varying concentrations of Squalestatin S3 (prepared by diluting the stock solution in assay buffer) to different tubes. Include a vehicle control (DMSO only).
-
-
Initiation of Reaction:
-
Start the reaction by adding [¹⁴C]FPP to each tube.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 30 minutes).
-
-
Termination and Extraction:
-
Stop the reaction by adding a strong base (e.g., KOH).
-
Extract the lipid-soluble products, including [¹⁴C]squalene, by adding an organic solvent like hexane. Vortex thoroughly and centrifuge to separate the phases.
-
-
Quantification:
-
Transfer the organic (upper) phase to a scintillation vial.
-
Evaporate the solvent.
-
Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Squalestatin S3 concentration compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the Squalestatin S3 concentration. A colorimetric-based assay monitoring NADPH consumption at 340 nm can also be utilized.[4][5]
-
Visualizations
Cholesterol Biosynthesis Pathway and Squalestatin S3 Inhibition
The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the point of inhibition by Squalestatin S3.
References
- 1. Squalestatin 1, a potent inhibitor of squalene synthase, which lowers serum cholesterol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The squalestatins, novel inhibitors of squalene synthase produced by a species of Phoma. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Squalene Synthase and Squalene Epoxidase in Tobacco Cells Triggers an Up-Regulation of 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 5. Squalene Synthase (SQS) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
Squalestatin 3: Application Notes and Protocols for Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of Squalestatin 3 as an antifungal agent. Included are its mechanism of action, representative antifungal activity data, and detailed protocols for in vitro susceptibility testing.
Introduction
Squalestatins are a class of potent inhibitors of the enzyme squalene synthase.[1][2] This enzyme catalyzes the first committed step in sterol biosynthesis, a pathway essential for the integrity of fungal cell membranes. By targeting squalene synthase, Squalestatins, including this compound, exhibit broad-spectrum antifungal activity, making them valuable tools for mycology research and potential leads for novel antifungal drug development.
Mechanism of Action
This compound exerts its antifungal effect by inhibiting squalene synthase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
The inhibition of squalene synthase by this compound leads to a depletion of ergosterol and an accumulation of the upstream substrate, farnesyl pyrophosphate. This disruption of sterol homeostasis compromises the fungal cell membrane, leading to growth inhibition and, ultimately, cell death.
Caption: Mechanism of this compound action.
Antifungal Activity
While specific quantitative data for this compound is limited in publicly available literature, the closely related analogue, Squalestatin 1 (also known as Zaragozic Acid A), has demonstrated potent in vitro activity against a range of fungal pathogens. The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for Squalestatin 1. It is important to note that this data is presented as a proxy, and the activity of this compound should be determined experimentally.
| Fungal Species | Representative MIC Range for Squalestatin 1 (µg/mL) |
| Candida albicans | 0.1 - 1.0 |
| Candida glabrata | 0.2 - 2.0 |
| Candida krusei | 0.5 - 4.0 |
| Cryptococcus neoformans | 0.1 - 1.0 |
| Aspergillus fumigatus | 0.2 - 2.0 |
| Trichophyton rubrum | 0.05 - 0.5 |
Disclaimer: The MIC values presented are for Squalestatin 1 (Zaragozic Acid A) and should be considered as a general guide. The actual MIC of this compound against specific fungal isolates must be determined through standardized susceptibility testing.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing of yeasts and filamentous fungi.
1. Materials
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Humidified incubator
2. Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound in DMSO at a concentration of 1.6 mg/mL.
-
Further dilute the stock solution in RPMI-1640 medium to create a series of working solutions.
3. Inoculum Preparation
-
Yeasts:
-
Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Filamentous Fungi:
-
Grow the mold on potato dextrose agar until sporulation is evident.
-
Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer or spectrophotometer.
-
4. Assay Procedure
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of this compound working solution to the first column of wells.
-
Perform serial two-fold dilutions across the plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for filamentous fungi) in a humidified atmosphere.
5. Determination of MIC
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for yeasts and ≥80% or complete inhibition for molds) compared to the growth control. This can be determined visually or by reading the optical density at 490 nm using a microplate reader.
Caption: Antifungal susceptibility testing workflow.
Safety Precautions
This compound should be handled by trained personnel in a laboratory setting. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Conclusion
This compound represents a promising class of antifungal agents with a distinct mechanism of action. The provided protocols and information are intended to facilitate further research into its antifungal properties and potential therapeutic applications. Rigorous experimental evaluation is crucial to ascertain the specific activity of this compound against a broad range of fungal pathogens.
References
Application Notes and Protocols for In Vivo Evaluation of Squalestatin Analogues in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of Squalestatin analogues, potent inhibitors of squalene synthase, in relevant animal models. The information is intended to guide researchers in designing and executing preclinical studies to assess the efficacy of these compounds as cholesterol-lowering agents.
Introduction
Squalestatins are a class of natural products that potently and specifically inhibit squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] By blocking the conversion of farnesyl pyrophosphate to squalene, Squalestatin analogues reduce the endogenous production of cholesterol.[3][4][5] This mechanism offers a promising alternative to statins for the management of hypercholesterolemia.[3][5] This document outlines the essential protocols for evaluating the in vivo efficacy of novel Squalestatin analogues in established animal models.
Mechanism of Action: Inhibition of Squalene Synthase
Squalestatin analogues act as competitive inhibitors of squalene synthase, mimicking the natural substrate, farnesyl pyrophosphate. This inhibition is highly selective, which is advantageous as it does not affect the synthesis of other essential molecules derived from the early stages of the mevalonate pathway.[4]
Signaling Pathway Diagram: Cholesterol Biosynthesis and Inhibition by Squalestatin Analogues
Caption: Cholesterol biosynthesis pathway highlighting the inhibition of squalene synthase by Squalestatin analogues.
Quantitative Data Summary
The following tables summarize the reported in vivo efficacy of Squalestatin 1 and its analogues in various animal models. This data is compiled from published abstracts and provides a comparative overview of their cholesterol-lowering potential.
Table 1: In Vivo Efficacy of Squalestatin 1
| Animal Model | Dose | Duration | Effect on Total Serum Cholesterol | Reference |
| Marmoset | Not specified | Not specified | Up to 75% reduction | [1][2][6] |
| Rat | 30 mg/kg (p.o., b.i.d.) | 2 days | Up to 51% reduction | [4] |
Table 2: In Vivo Efficacy of C1-Modified Squalestatin Analogues
| Animal Model | Key Finding | Reference |
| Rat & Marmoset | Compounds with similar in vitro SQS inhibitory activities can possess different in vivo durations of action and lipid-lowering abilities. | [7] |
Table 3: In Vivo Efficacy of C3-Modified Squalestatin Analogues
| Animal Model | Compound | Dosing Regimen | Effect on Total Serum Cholesterol | Reference |
| Marmoset | C3 hydroxymethyl analogue | Not specified (three times a day for 3 days) | Up to 62% reduction | [1][6] |
| Rat | Various C3 analogues | Single dose | Shorter duration of action compared to Squalestatin 1 | [1] |
Experimental Protocols
Detailed methodologies for the in vivo evaluation of Squalestatin analogues are provided below. These protocols are based on established practices in preclinical pharmacology.
4.1. Animal Models
-
Rats: Male Sprague-Dawley or Wistar rats are commonly used. They are cost-effective and well-characterized for lipid metabolism studies.
-
Marmosets (Callithrix jacchus): These non-human primates have a lipoprotein profile more similar to humans, making them a more translational model for hyperlipidemia.[1][2]
4.2. Induction of Hyperlipidemia (Optional)
For certain study designs, inducing hyperlipidemia can provide a more robust model to assess cholesterol-lowering effects.
-
High-Fat Diet (HFD) in Rats:
-
Acclimate male rats (180-200g) to standard chow for one week.
-
Switch to a high-fat diet (e.g., 45-60% kcal from fat, often supplemented with cholesterol and cholic acid) for 4-8 weeks.
-
Monitor body weight and food intake regularly.
-
Confirm hyperlipidemia by measuring baseline serum total cholesterol and triglycerides.
-
4.3. Experimental Workflow
The following diagram outlines the general workflow for an in vivo efficacy study.
Caption: General experimental workflow for in vivo evaluation of Squalestatin analogues.
4.4. Drug Preparation and Administration
-
Vehicle: The choice of vehicle will depend on the solubility of the Squalestatin analogue. Common vehicles include saline, phosphate-buffered saline (PBS), or a suspension in 0.5% carboxymethylcellulose (CMC).
-
Dose Formulation: Prepare fresh dose formulations daily. For suspensions, ensure homogeneity by continuous stirring.
-
Route of Administration: Oral gavage (p.o.) is the most common route for evaluating orally bioavailable drugs. Intraperitoneal (i.p.) or intravenous (i.v.) injections can also be used for initial proof-of-concept studies.
-
Dosing Regimen: Dosing can be single or multiple (e.g., once or twice daily) for a specified duration (e.g., 7-14 days).
4.5. Blood Sampling and Biochemical Analysis
-
Blood Collection: Collect blood samples at baseline and at specified time points post-dose. In rats, blood can be collected via the tail vein or saphenous vein for interim measurements, and via cardiac puncture for terminal collection.
-
Serum Preparation: Allow blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Lipid Profile Analysis: Analyze serum samples for:
-
Total Cholesterol (TC)
-
Low-Density Lipoprotein Cholesterol (LDL-C)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
Triglycerides (TG)
Use commercially available enzymatic colorimetric assay kits for these measurements.
-
4.6. Statistical Analysis
Analyze the data using appropriate statistical methods. Typically, a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) is used to compare treatment groups to the vehicle control group. A p-value of <0.05 is generally considered statistically significant.
Safety and Tolerability
Throughout the study, monitor the animals for any signs of toxicity, including:
-
Changes in body weight
-
Changes in food and water intake
-
Behavioral changes (e.g., lethargy, piloerection)
-
Mortality
At the end of the study, a gross necropsy can be performed to look for any abnormalities in major organs. For more detailed safety assessment, liver function tests (e.g., ALT, AST) can be performed on serum samples.
By following these application notes and protocols, researchers can effectively evaluate the in vivo efficacy and safety of novel Squalestatin analogues, contributing to the development of new therapies for hypercholesterolemia.
References
- 1. The squalestatins: inhibitors of squalene synthase. Enzyme inhibitory activities and in vivo evaluation of C3-modified analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Squalestatin 1, a potent inhibitor of squalene synthase, which lowers serum cholesterol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Squalene synthase: a critical enzyme in the cholesterol biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RPR 107393, a potent squalene synthase inhibitor and orally effective cholesterol-lowering agent: comparison with inhibitors of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Squalene synthase inhibitors : clinical pharmacology and cholesterol-lowering potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The squalestatins: novel inhibitors of squalene synthase. Enzyme inhibitory activities and in vivo evaluation of C1-modified analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Directed Biosynthesis of Squalestatin Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalestatin S1 (also known as Zaragozic Acid A) is a potent, fungal-derived natural product that inhibits squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1] Its unique 4,8-dioxa-bicyclo[3.2.1]octane core and potent biological activity have made it a significant target for therapeutic development, particularly as a cholesterol-lowering agent.[2][3] Directed biosynthesis is a powerful technique that leverages the natural biosynthetic machinery of the producing organism, typically a Phoma sp. fungus, to create novel analogues by feeding synthetic, unnatural precursors into the fermentation process.[4][5] This approach allows for the generation of new Squalestatin-related compounds with potentially improved efficacy, selectivity, or pharmacokinetic properties.
The biosynthesis of Squalestatin involves two key polyketide chains: a hexaketide initiated by benzoic acid and a tetraketide side chain.[6][7] By introducing structurally modified precursors, such as fluorinated benzoic acids, the fungal polyketide synthase can incorporate these starter units to produce novel analogues that are otherwise difficult to access through total synthesis.[4]
Logical Workflow for Directed Biosynthesis
The overall process involves preparing the fungal culture, introducing the synthetic precursor at the appropriate time, allowing the fermentation to proceed, and then extracting and purifying the resulting novel analogues for structural confirmation and biological testing.
Experimental Protocols
The following protocols are generalized from published methods for Squalestatin production and directed biosynthesis. Researchers should optimize conditions for their specific fungal strain and target analogues.
Protocol 1: Fungal Fermentation
This protocol details the preparation of seed and production cultures of the Squalestatin-producing fungus, Phoma sp. C2932.
Materials:
-
Phoma sp. C2932 culture
-
Seed Medium: Dextrose (20g/L), Yeast Extract (5g/L), Peptone (5g/L), KH₂PO₄ (1g/L), MgSO₄·7H₂O (0.5g/L)
-
Production Medium: Sucrose (50g/L), Corn Starch (30g/L), Soy Flour (10g/L), (NH₄)₂SO₄ (2g/L), CaCO₃ (7g/L)
-
Shake flasks (250 mL and 1 L)
-
Shaking incubator
Procedure:
-
Seed Culture: Inoculate a 250 mL flask containing 50 mL of sterile Seed Medium with a mycelial plug of Phoma sp. C2932.
-
Incubate the seed culture at 25°C for 72 hours with constant agitation (220 rpm).
-
Production Culture: Aseptically transfer the seed culture (5% v/v) into a 1 L flask containing 200 mL of sterile Production Medium.
-
Incubate the production culture at 25°C for 48 hours at 220 rpm before precursor feeding.
Protocol 2: Precursor Feeding
This protocol describes the addition of a synthetic precursor to the production culture. The example uses a substituted benzoic acid.
Materials:
-
48-hour old production culture from Protocol 1
-
Precursor stock solution (e.g., 100 mM 3-Fluorobenzoic acid in ethanol)
-
Sterile syringe filter
Procedure:
-
Prepare a stock solution of the desired synthetic precursor. Ensure the solvent is compatible with the fungal culture and sterile-filter the solution.
-
After 48 hours of incubation, add the precursor stock solution to the production culture to a final concentration of 1-5 mM.
-
Continue the fermentation for an additional 5 to 7 days under the same incubation conditions.
-
Monitor the production of analogues periodically by taking small aliquots for LC-MS analysis.
Protocol 3: Extraction and Purification
This protocol outlines the isolation and purification of Squalestatin analogues from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile, water, and trifluoroacetic acid (TFA) for mobile phase
Procedure:
-
Extraction: Harvest the fermentation broth and mycelia. Acidify the broth to pH 4.0 and extract three times with an equal volume of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
Purification: Redissolve the crude extract in a minimal volume of methanol. Purify the analogues using reverse-phase HPLC.[8] A common method involves a gradient elution from 20% to 80% acetonitrile in water (with 0.1% TFA) over 40 minutes.
-
Collect fractions and analyze via LC-MS to identify those containing the desired analogues. Pool the pure fractions and lyophilize to obtain the final product.
Data Presentation: Analogue Production
Directed biosynthesis has successfully been used to generate a variety of Squalestatin analogues. The following table summarizes representative data from precursor feeding experiments.
| Precursor Fed | Resulting Analogue | Key Structural Change | Production Yield (Relative/Quantitative) | Reference |
| Benzoic Acid | Squalestatin S1 (Natural Product) | Standard phenyl group at C1' | ~100 mg/L (Baseline) | [5] |
| 3-Fluorobenzoic Acid | 3'-Fluoro-Squalestatin S1 | Fluorine at the 3' position of the phenyl ring | Yields reported as successful incorporation | [4] |
| 4-Fluorobenzoic Acid | 4'-Fluoro-Squalestatin S1 | Fluorine at the 4' position of the phenyl ring | Yields reported as successful incorporation | [4] |
| Cinnamic Acid | Cinnamoyl-Squalestatin Analogue | Cinnamoyl group instead of benzoyl group | Lower than S1, specific yields vary | [8] |
Biosynthetic Pathway Visualization
The biosynthesis of Squalestatin relies on a complex gene cluster encoding multiple enzymes, including two key Polyketide Synthases (PKS).[6][9] The directed biosynthesis approach intercepts this pathway by providing an alternative starter unit for the hexaketide synthase.
References
- 1. Squalestatin 1, a potent inhibitor of squalene synthase, which lowers serum cholesterol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The squalestatins, novel inhibitors of squalene synthase produced by a species of Phoma. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The squalestatins, novel inhibitors of squalene synthase produced by a species of Phoma. IV. Preparation of fluorinated squalestatins by directed biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The squalestatins, novel inhibitors of squalene synthase produced by a species of Phoma. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. The squalestatins, novel inhibitors of squalene synthase produced by a species of Phoma. III. Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production of additional squalestatin analogues by directed biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of genes encoding squalestatin S1 biosynthesis and in vitro production of new squalestatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Squalestatin 3 stability and storage conditions.
This technical support center provides guidance on the stability and storage of Squalestatin 3 for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Disclaimer: Specific, quantitative stability data for this compound is limited in publicly available literature. The recommendations provided below are based on information available for the broader class of squalestatins/zaragozic acids and general principles of chemical stability. For critical applications, it is highly recommended to perform in-house stability assessments.
Troubleshooting Guide
| Question | Possible Cause | Suggested Solution |
| Why am I seeing a loss of this compound activity in my assay? | Degradation of this compound in solution. Squalestatins possess a complex, highly oxygenated structure with an ester linkage, making them susceptible to hydrolysis, particularly in aqueous solutions or at non-neutral pH. | - Prepare fresh solutions of this compound for each experiment. - If a stock solution must be stored, aliquot it into single-use vials to avoid repeated freeze-thaw cycles. - Store stock solutions at -20°C for short-term storage (days to weeks) and at -80°C for long-term storage (months). - Use anhydrous solvents for reconstitution and storage whenever possible. - Maintain the pH of aqueous buffers as close to neutral (pH 7) as the experiment allows. |
| Improper storage of the solid compound. Exposure to moisture and elevated temperatures can lead to the degradation of solid this compound over time. | - Store the solid compound at -20°C or lower, tightly sealed, and protected from light and moisture. - Allow the vial to warm to room temperature before opening to prevent condensation. | |
| Repeated freeze-thaw cycles of stock solutions. This can lead to the degradation of the compound and the introduction of moisture. | - Aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles. | |
| I observe multiple peaks when analyzing my this compound sample by HPLC. What could be the reason? | Presence of degradation products. The appearance of additional peaks, especially those with shorter retention times in reverse-phase HPLC, may indicate the presence of more polar degradation products resulting from hydrolysis of the ester side chain or decomposition of the bicyclic core. | - Analyze a freshly prepared solution of this compound as a reference. - If degradation is suspected, consider preparing fresh solutions and re-evaluating. - Ensure the mobile phase used for HPLC is compatible with the stability of this compound. |
| How can I minimize the degradation of this compound during my experiments? | Exposure to harsh chemical conditions. this compound may be sensitive to strong acids, bases, and oxidizing agents. | - Avoid exposing this compound to extreme pH conditions. - When preparing derivatives or conducting chemical reactions, use mild conditions and appropriate protecting groups if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container, protected from light and moisture, at -20°C or below for long-term stability.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to reconstitute this compound in an anhydrous organic solvent such as DMSO or ethanol. For storage, it is best to prepare small aliquots of concentrated stock solutions to minimize the number of freeze-thaw cycles. Store these aliquots at -20°C for short-term use and at -80°C for long-term storage.
Q3: What is the stability of this compound in aqueous solutions?
A3: While specific data is unavailable, the presence of an ester linkage and a highly functionalized core suggests that this compound may be susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is expected to increase at pH values deviating from neutral. For aqueous-based assays, it is advisable to prepare fresh dilutions from an organic stock solution just before use.
Q4: Can I ship this compound at room temperature?
A4: Some suppliers ship this compound at ambient temperatures, suggesting it is stable for short durations under these conditions.[1] However, for long-term storage, it is crucial to follow the recommended low-temperature conditions.
This compound Stability and Storage Summary
| Form | Condition | Recommended Temperature | Duration | Notes |
| Solid | Dry, protected from light | -20°C or below | Long-term | Keep container tightly sealed to prevent moisture absorption. |
| Stock Solution (in anhydrous organic solvent, e.g., DMSO) | Aliquoted, sealed | -20°C | Short-term (days to weeks) | Avoid repeated freeze-thaw cycles. |
| -80°C | Long-term (months) | Ensure the solvent is of high purity and anhydrous. | ||
| Working Solution (in aqueous buffer) | Freshly prepared | Use immediately | N/A | Stability is expected to be limited; prepare fresh for each experiment. |
Experimental Workflow for Handling and Storage
Caption: Recommended workflow for handling and storing this compound.
References
Technical Support Center: Optimizing Squalestatin S1 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Squalestatin S1. The information is designed to address specific issues that may be encountered during the determination of its IC50 value against squalene synthase.
Frequently Asked Questions (FAQs)
Q1: What is Squalestatin S1 and what is its mechanism of action?
Squalestatin S1, also known as zaragozic acid A, is a potent inhibitor of the enzyme squalene synthase.[1][2] Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol synthesis.[3][4] By inhibiting this enzyme, Squalestatin S1 effectively blocks the production of cholesterol.[2]
Q2: What is the expected IC50 value for Squalestatin S1?
The IC50 value for Squalestatin S1 is highly potent and typically falls in the low nanomolar to picomolar range. For in vitro inhibition of squalene synthase activity, the IC50 is approximately 12 ± 5 nM (with a reported range of 4-22 nM).[2] When measuring the inhibition of cholesterol biosynthesis in isolated rat hepatocytes, the IC50 is around 39 nM.[2] These values are highly dependent on the specific experimental conditions.
Q3: What concentration range of Squalestatin S1 should I use for my IC50 experiment?
Given its high potency, it is crucial to use a wide range of concentrations that bracket the expected IC50. A common pitfall is not using concentrations low enough to establish the baseline of no inhibition. A suggested starting range would be from picomolar to micromolar concentrations.
Recommended Initial Concentration Range for Squalestatin S1
| Concentration | Molarity (M) |
| 1 | 1 x 10⁻¹² |
| 2 | 1 x 10⁻¹¹ |
| 3 | 1 x 10⁻¹⁰ |
| 4 | 1 x 10⁻⁹ |
| 5 | 1 x 10⁻⁸ |
| 6 | 1 x 10⁻⁷ |
| 7 | 1 x 10⁻⁶ |
| 8 | 1 x 10⁻⁵ |
This range should be adjusted based on initial results to ensure a full sigmoidal dose-response curve is generated.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No inhibition observed, even at high Squalestatin S1 concentrations. | Degraded Squalestatin S1: Improper storage or handling may have led to the degradation of the compound. Inactive Enzyme: The squalene synthase enzyme may have lost its activity due to improper storage or multiple freeze-thaw cycles. Incorrect Assay Conditions: Sub-optimal pH, temperature, or cofactor concentrations can affect enzyme activity and inhibitor binding. | Verify Compound Integrity: Use a fresh stock of Squalestatin S1. If possible, verify its identity and purity using analytical methods. Check Enzyme Activity: Run a control reaction with no inhibitor to ensure the enzyme is active. Use a fresh aliquot of the enzyme if necessary. Optimize Assay Conditions: Ensure the assay buffer is at the correct pH (e.g., 7.4) and that all components are at their optimal concentrations. |
| High variability between replicates. | Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes of inhibitor dilutions. Inconsistent Incubation Times: Variations in the timing of reagent addition or reaction termination. Plate Edge Effects: Evaporation from wells on the outer edges of a microplate can concentrate reagents and affect results. | Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Standardize Workflow: Use multichannel pipettes for simultaneous addition of reagents where possible. Ensure consistent timing for all steps. Minimize Edge Effects: Avoid using the outer wells of the plate for samples. Fill the outer wells with buffer or media to create a humidity barrier. |
| Incomplete dose-response curve (no upper or lower plateau). | Inappropriate Concentration Range: The tested concentrations are too high or too low to define the full sigmoidal curve. | Expand Concentration Range: Perform a wider range of serial dilutions, extending to both higher and lower concentrations until clear upper and lower plateaus are observed. |
| Low Signal-to-Noise Ratio. | Low Enzyme Activity: The amount of enzyme used may be insufficient to generate a strong signal. Substrate Depletion: The reaction may be proceeding too quickly, leading to substrate limitation. Detection Method Sensitivity: The chosen assay format (e.g., colorimetric, fluorescent, radiometric) may not be sensitive enough. | Increase Enzyme Concentration: Titrate the enzyme concentration to find an optimal level that provides a robust signal. Optimize Substrate Concentration: Ensure the substrate concentration is appropriate for the enzyme and is not being rapidly depleted. The reaction should be in the linear range. Consider a More Sensitive Assay: If using a colorimetric assay, switching to a fluorescent or radiometric assay may provide better sensitivity. |
Experimental Protocols
Detailed Protocol for IC50 Determination of Squalestatin S1 using a Radiometric Squalene Synthase Assay
This protocol is adapted from established methods for measuring squalene synthase activity.
Materials:
-
Squalestatin S1
-
Human liver microsomes (as a source of squalene synthase)
-
Assay Buffer: 50 mM Phosphate buffer (pH 7.4) containing 10 mM MgCl₂
-
NADPH solution (in Assay Buffer)
-
[³H]-Farnesyl pyrophosphate ([³H]-FPP)
-
Vehicle (e.g., Dimethyl sulfoxide, DMSO)
-
Reaction stopping solution: 15% KOH in Ethanol
-
Petroleum ether
-
Scintillation fluid
-
Glass screw-cap tubes (16x100 mm)
-
Liquid scintillation counter
Procedure:
-
Prepare Squalestatin S1 Dilutions:
-
Prepare a stock solution of Squalestatin S1 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of concentrations (e.g., from 1 pM to 10 µM). Ensure the final solvent concentration in the assay is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1%).
-
-
Set up the Assay:
-
In glass screw-cap tubes, add the following components in order:
-
Assay Buffer to bring the final volume to 1 ml.
-
0.5 mM NADPH.
-
12 µg of human liver microsomes.
-
Your desired concentration of Squalestatin S1 or vehicle control.
-
-
Include the following controls:
-
Positive Control (No Inhibition): Add vehicle instead of Squalestatin S1.
-
Negative Control (100% Inhibition): A known potent inhibitor at a high concentration or heat-inactivated enzyme.
-
-
-
Pre-incubation:
-
Equilibrate all tubes for 10 minutes at 37°C.
-
-
Initiate the Reaction:
-
Add 50 nM [³H]-FPP to each tube to start the reaction.
-
Incubate for a further 10 minutes at 37°C.
-
-
Stop the Reaction:
-
Add 1 ml of 15% KOH in Ethanol to each tube.
-
-
Saponification and Extraction:
-
Incubate the tubes at 65°C for 30 minutes.
-
Add 5 ml of petroleum ether and shake vigorously for 10 minutes.
-
Freeze the lower aqueous phase (e.g., in a dry ice/ethanol bath).
-
Transfer the upper organic phase to a new tube containing 2 ml of distilled water.
-
Vortex and centrifuge briefly to separate the phases.
-
-
Measurement:
-
Take a 1.5 ml aliquot of the upper organic phase and add it to a scintillation vial with 3 ml of scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Squalestatin S1 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Squalestatin S1 concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC50 value.
-
Visualizations
Cholesterol Biosynthesis Pathway and Squalestatin S1 Inhibition
Caption: Squalestatin S1 inhibits squalene synthase in the cholesterol pathway.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of Squalestatin S1.
References
- 1. squalene synthase | Lanosterol biosynthesis pathway | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. ovid.com [ovid.com]
- 3. Discovery of Potential Inhibitors of Squalene Synthase from Traditional Chinese Medicine Based on Virtual Screening and In Vitro Evaluation of Lipid-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting Squalestatin 3 experimental variability.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address experimental variability when working with Squalestatin 3.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have precipitated. How can I improve its solubility?
A1: this compound, also known as Zaragozic Acid C, is a carboxylic acid and its solubility can be pH-dependent. While it can be dissolved in water to make stock solutions, precipitation can occur.[1] To improve solubility, consider the following:
-
pH Adjustment: Gently raising the pH of the aqueous solution by adding a small amount of a weak base (e.g., sodium bicarbonate solution) can help to deprotonate the carboxylic acid groups, increasing solubility.
-
Co-solvents: For certain applications, using a small percentage of an organic co-solvent like DMSO or ethanol before adding the aqueous buffer may aid in initial dissolution. However, always check the compatibility of any co-solvent with your specific experimental system.
-
Warming: Gentle warming of the solution may help to redissolve any precipitate. Avoid excessive heat, which could degrade the compound.
-
Fresh Preparation: It is always recommended to prepare solutions fresh for each experiment to minimize issues related to long-term stability in solution.
Q2: I'm observing inconsistent IC50 values for this compound in my cell-based assays. What could be the cause?
A2: Variability in IC50 values is a common issue in cell-based assays and can be attributed to several factors:
-
Cell Culture Conditions: Inconsistent cell density at the time of treatment, variations in passage number, and changes in media components can all impact cellular response.[2] It is crucial to standardize these parameters across experiments.[2]
-
Compound Stability: Ensure that your this compound stock solution is stored correctly and has not degraded. Repeated freeze-thaw cycles should be avoided.
-
Assay Protocol: Variations in incubation times, reagent concentrations, and detection methods can all contribute to variability. Adhere strictly to a standardized protocol.
-
Cell Line Specifics: Different cell lines may have varying levels of squalene synthase expression or different compensatory mechanisms, leading to different sensitivities to this compound.
Q3: Are there any known off-target effects of this compound that could be influencing my results?
A3: this compound is a highly potent and selective inhibitor of squalene synthase.[3][4] However, at high concentrations, the possibility of off-target effects cannot be entirely ruled out. While research primarily focuses on its on-target activity, it is important to consider that inhibition of the cholesterol biosynthesis pathway can have downstream effects on other cellular processes that rely on intermediates of this pathway. For example, statins, which also inhibit this pathway (at an earlier step), are known to have various off-target effects.[5] When interpreting unexpected results, consider the broader impact of disrupting sterol biosynthesis in your specific experimental model.
Troubleshooting Guides
Issue 1: Low Potency or Lack of Expected Biological Activity
If this compound is not exhibiting its expected inhibitory effect, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for low this compound activity.
Issue 2: High Variability Between Experimental Replicates
High variability can obscure meaningful results. Use this guide to identify and address potential sources of inconsistency:
Caption: Guide to reducing experimental replicate variability.
Quantitative Data Summary
The inhibitory activity of this compound and its analogs can vary depending on the specific compound and the experimental system. Below is a summary of reported IC50 values.
| Compound | Target Enzyme | Organism/System | IC50 (nM) | Reference |
| This compound | Squalene Synthase | - | 6 | [6] |
| Squalestatin 1 | Squalene Synthase | Rat Liver | 12 ± 5 | [3] |
| Squalestatin 1 | Cholesterol Biosynthesis | Rat Hepatocytes | 39 | [3] |
| Squalestatin 1 | Squalene Synthase | Embryonic Rat Brain | 37 | [7] |
| Squalestatin 1 | Squalene Synthase | Pig Brain | 21 | [7] |
| Squalestatin 1 | Squalene Synthase | C6 Glioma Cells | 35 | [7] |
| Squalestatin | Phytoene Synthase | Plasmodium falciparum | 5,000 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in aqueous-based in vitro assays.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Initial Dissolution: Add a small volume of high-purity water (e.g., Milli-Q or equivalent) to the powder.
-
Solubilization: Vortex the solution for 30 minutes and sonicate for 25 minutes to aid dissolution.[8]
-
pH Adjustment (if necessary): If precipitation is observed, add a dilute solution of sodium bicarbonate dropwise while monitoring for dissolution.
-
Final Volume: Once fully dissolved, bring the solution to the final desired volume with water.
-
Sterilization: If for use in cell culture, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into sterile, single-use vials and store at -20°C or below. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Squalene Synthase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of this compound on squalene synthase.
Caption: Workflow for an in vitro squalene synthase inhibition assay.
Signaling Pathway
This compound acts on the cholesterol biosynthesis pathway by inhibiting the enzyme squalene synthase.
Caption: Inhibition of squalene synthase by this compound.
References
- 1. Squalestatin Is an Inhibitor of Carotenoid Biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promegaconnections.com [promegaconnections.com]
- 3. researchgate.net [researchgate.net]
- 4. The squalestatins, novel inhibitors of squalene synthase produced by a species of Phoma. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target effects of statins: molecular mechanisms, side effects and the emerging role of kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective inhibition of cholesterol biosynthesis in brain cells by squalestatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations [mdpi.com]
Navigating the Labyrinth of Squalestatin Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The total synthesis of Squalestatin 3 and its analogues, potent inhibitors of squalene synthase, presents a formidable challenge in modern organic chemistry. The molecule's dense stereochemical complexity, highly functionalized core, and inherent instability of intermediates demand meticulous planning and execution. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural challenges in the total synthesis of this compound?
A1: The core difficulties in synthesizing this compound stem from its unique and complex architecture. The molecule features a highly oxygenated 4,8-dioxabicyclo[3.2.1]octane core, bearing multiple contiguous stereocenters.[1][2][3] The presence of numerous hydroxyl and carboxylic acid functionalities in close proximity necessitates a sophisticated protecting group strategy to avoid unwanted side reactions.[1][4] Furthermore, the construction of the two side chains, particularly the C1 alkyl chain and the C6 ester, and their stereoselective attachment to the core, adds another layer of complexity.[2]
Q2: Why is the selection of protecting groups so critical in Squalestatin synthesis?
A2: The strategic use of protecting groups is paramount due to the high density of reactive functional groups (hydroxyls and carboxylic acids) within the Squalestatin core.[1][4] Inappropriate protecting groups can lead to a host of problems, including:
-
Instability of Intermediates: The proximity of nucleophilic and electrophilic centers can render certain intermediates unstable without proper protection.[1]
-
Failure in Key Reactions: Some protecting groups may not withstand the conditions of critical transformations, such as cascade rearrangements. For instance, common protecting groups like PMB and TBDPS have been reported to fail under certain rearrangement conditions, necessitating the use of the less common di-tert-butylmethylsilyl (DTBMS) group.[2]
-
Chemoselectivity Issues: Differentiating between the various hydroxyl groups for selective functionalization is a significant hurdle that can only be overcome with an orthogonal protecting group strategy.
Q3: What are the key bond disconnections and overall strategies employed in the synthesis of the Squalestatin core?
A3: The seminal total synthesis by Nicolaou and coworkers established a foundational strategy that many subsequent syntheses have built upon.[2] The key strategic elements include:
-
Internal Ketalization: A crucial step to form the characteristic 4,8-dioxabicyclo[3.2.1]octane core.[2]
-
C1-C7 Bond Formation: This bond construction attaches one of the key side chains to the core structure.[2]
-
Ester Formation at C6: The attachment of the second side chain via esterification.[2] A key process for elaborating the core involves the addition of an organometallic reagent to a lactone, followed by acid-catalyzed cyclization.[5]
Troubleshooting Guides
Problem 1: Low Yield or Failure of the Bicycloketalization Reaction
Symptoms:
-
Formation of multiple unidentifiable products.
-
Recovery of the acyclic precursor.
-
Formation of isomeric pyranose structures instead of the desired bicyclic ketal.[5]
Possible Causes and Solutions:
| Cause | Recommended Action | Experimental Protocol |
| Inadequate Acid Catalysis | Optimize the acid catalyst and reaction conditions. Exposing the precursor to HCl in methanol has been shown to trigger the desired rearrangement to the thermodynamically stable bicyclic core.[2] | Treat the lactol precursor with a solution of HCl in anhydrous MeOH. The reaction is typically monitored by TLC, and minor products may slowly convert to the desired product upon extended reaction time.[2] |
| Steric Hindrance | The use of tethering strategies can help control the stereochemical outcome of the bicycloketalization, overcoming steric issues. | A synthesis of a squalestatin analogue utilized a tethering strategy to achieve controlled bicycloketalization. Further details can be found in the relevant literature.[6] |
| Incorrect Precursor Stereochemistry | The stereochemistry of the acyclic precursor is critical for the facial selectivity of the cyclization. | Ensure the stereocenters in the precursor are correctly established using methods like asymmetric dihydroxylation. The Sharpless asymmetric dihydroxylation (AD-mix β) has been used to set key stereocenters, albeit with moderate yields (around 40%) on a large scale.[2] |
Problem 2: Poor Stereoselectivity in Side Chain Introduction
Symptoms:
-
Formation of diastereomeric mixtures at the point of side-chain attachment.
-
Difficulty in separating the desired diastereomer.
Possible Causes and Solutions:
| Cause | Recommended Action | Experimental Protocol |
| Ineffective Chiral Auxiliary or Catalyst | Employ a highly stereoselective addition method. The use of organocerium reagents has been shown to provide excellent stereocontrol. | For the introduction of the C1 side chain, the cerium(III)-mediated addition of vinyllithium to a ketone precursor provided the desired relative configuration found in the natural product.[5] |
| Substrate Control Issues | The inherent stereochemistry of the core may not be sufficient to direct the approach of the incoming nucleophile. | The addition of a dithiane followed by hydrolysis to a lactol has been used to install the C1 alkyl chain.[2] |
Problem 3: Low Yields in Key Oxidation/Hydroxylation Steps
Symptoms:
-
Low conversion to the desired oxidized product.
-
Formation of over-oxidized or degradation products.
Possible Causes and Solutions:
| Cause | Recommended Action | Experimental Protocol |
| Reagent Stoichiometry and Choice | Optimize the oxidant and reaction conditions. For dihydroxylations, osmium-based reagents are effective. | Asymmetric dihydroxylation using AD-mix β (containing K₂OsO₂(OH)₄ and a chiral ligand) can be used, though yields may be moderate on a large scale.[2] The use of OsO₄/NMO can produce a single diastereomer.[2] |
| Substrate Sensitivity | The complex and highly functionalized nature of the intermediates can lead to sensitivity towards oxidative conditions. | Careful control of temperature and reaction time is crucial. The use of milder oxidants like Dess-Martin periodinane for alcohol oxidation to aldehydes has been reported.[2] |
Quantitative Data Summary
The following table summarizes reported yields for key transformations in various synthetic efforts towards Squalestatin and its core structure.
| Reaction | Reagents/Conditions | Substrate | Product | Yield (%) | Reference |
| Asymmetric Dihydroxylation | AD-mix β | Diene precursor | Diol | ~40 (large scale) | [2] |
| Organometallic Addition & Cyclization | 1. Organocerium reagent2. Acid treatment | Lactone | Dioxabicyclooctane core | Excellent | [5] |
| Rearrangement/Cyclization | HCl/MeOH | Lactol precursor | Bicyclic core | - | [2] |
Visualizing Synthetic Logic
Decision Workflow for Protecting Group Strategy
This diagram illustrates a logical workflow for selecting an appropriate protecting group strategy during the synthesis of a complex, polyhydroxylated natural product like Squalestatin.
Caption: Decision workflow for protecting group selection in Squalestatin synthesis.
General Workflow for Core Assembly
This diagram outlines the general sequence of key transformations for assembling the core of Squalestatin, based on published synthetic routes.
Caption: General synthetic workflow for the assembly of the Squalestatin core.
References
- 1. Oxidative steps during the biosynthesis of squalestatin S1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zaragozic Acid A/Squalestatin S1 [chem-is-you.blogspot.com]
- 3. Oxidative steps during the biosynthesis of squalestatin S1 - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. jocpr.com [jocpr.com]
- 5. Item - Total Synthesis of Zaragozic Acid A (Squalestatin S1). Synthesis of the Relay Compound - figshare - Figshare [figshare.com]
- 6. Squalestatin synthetic studies: tethered control in a bicycloketalisation step - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Squalestatin 3 Biosynthesis in Phoma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of Squalestatin 3 (also known as Squalestatin S1 or Zaragozic Acid A) from Phoma species.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the basic biosynthetic pathway of this compound in Phoma?
A1: this compound is a complex fungal metabolite derived from two separate polyketide chains.[1][2] The main core of the molecule originates from a hexaketide chain that uses benzoic acid as a starter unit.[1] This is combined with a tetraketide side chain.[2] Isotopic labeling studies have shown that the carbon backbone is primarily built from acetate units, with additional carbons coming from succinate and methionine.[1] The biosynthesis involves a series of enzymatic reactions, including two polyketide synthases (PKS), a citrate synthase-like protein, a hydrolase, and multiple oxidative enzymes that form the characteristic 4,8-dioxa-bicyclo[3.2.1]octane core.[2][3]
Caption: Simplified biosynthetic pathway of this compound in Phoma.
Q2: What are the key factors influencing this compound yield?
A2: The primary factors influencing yield are related to the fermentation medium composition and culture conditions. These include:
-
Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen are critical.
-
Precursors: The availability of precursors, particularly oily precursors and the benzoic acid starter unit, can significantly impact production.[4]
-
Water Activity (aW): Squalestatin production is often maximal at slightly reduced water activity levels (0.990-0.980 aW), rather than under conditions of freely available water.[5]
-
Temperature: While fungal growth may be optimal at a certain temperature (e.g., 25°C), Squalestatin production may not be significantly affected by temperature within a certain range.[5]
-
pH: The pH of the culture medium is a crucial parameter that needs optimization.
-
Trace Elements: The presence of certain ions, like copper, is necessary for the activity of specific oxygenases in the biosynthetic pathway.[2][6]
Q3: Can the this compound biosynthetic pathway be manipulated?
A3: Yes. Directed biosynthesis is a proven strategy. Feeding fluorinated benzoic acid analogues to the Phoma fermentation culture has resulted in the production of novel fluorinated squalestatins.[7] This demonstrates that the biosynthetic machinery can accept modified precursors. Furthermore, genetic manipulation through knockout of genes in the biosynthetic cluster has been used to identify the function of specific enzymes and accumulate intermediates.[2][8]
Section 2: Troubleshooting Guides
This section addresses common issues encountered during this compound production experiments.
Caption: A logical workflow for troubleshooting low this compound yield.
Problem 1: Consistently low or negligible this compound yield despite visible fungal growth.
| Possible Cause | Troubleshooting Step |
| Suboptimal Medium Composition | The balance of carbon, nitrogen, and oily precursors is crucial. A medium that supports good biomass (growth) may not be optimal for secondary metabolite production.[5] Review your medium against published optimized media (see Table 1). Consider that nutritionally depleted substrates like wheat or oat extract agars have shown higher production than richer media.[5] |
| Incorrect Water Activity (aW) | High water availability (aW ≈ 0.998) supports growth but can inhibit Squalestatin production. Optimal production is often found at slightly stressed conditions (aW between 0.990 and 0.980).[5] |
| Lack of Key Precursors | The biosynthesis requires a benzoic acid starter unit. If the endogenous supply is limiting, production will be low. Supplementing the medium with benzoic acid or its precursor, phenylalanine, can boost yield. |
| Missing Trace Metal Cofactors | The biosynthetic pathway includes a copper-dependent oxygenase (Mfm1).[2][6] Absence of sufficient copper in the medium can halt the pathway, leading to the accumulation of intermediates and a reduction in the final product.[8] Ensure trace element solutions are correctly formulated and added. |
| Strain Viability/Degradation | Repeated subculturing can lead to a decline in the strain's productivity. Always start fermentations from a fresh culture grown from a frozen stock or lyophilized sample.[9] |
Problem 2: this compound production starts but plateaus or declines prematurely.
| Possible Cause | Troubleshooting Step |
| pH Shift in Medium | Fungal metabolism can significantly alter the pH of the medium over time. If the pH shifts out of the optimal range for the biosynthetic enzymes, production can cease. Monitor the pH during fermentation and consider using a buffered medium. |
| Nutrient Limitation | The primary carbon or nitrogen source may be depleted before the end of the fermentation run. Analyze substrate consumption over time. A fed-batch strategy, where nutrients are added during the fermentation, can sustain production. |
| Product Feedback Inhibition | High concentrations of this compound may inhibit its own biosynthetic pathway or become toxic to the fungus. Consider strategies for in-situ product removal if this is suspected. |
Section 3: Data & Optimized Conditions
Table 1: Example of Optimized vs. Basal Fermentation Media
| Component | Basal Medium (g/L) | Optimized Medium (g/L) | Reference |
| Potato | 200 | - | [4] |
| Dextrose | 20 | - | [4] |
| Glucose | - | 20.0 | [4] |
| Peptone | 10 | 10.0 | [4] |
| Yeast Extract | 7.5 | 7.5 | [4] |
| (NH₄)₂SO₄ | 2.0 | 2.0 | [4] |
| FeSO₄·7H₂O | 1.0 | 1.0 | [4] |
| MgSO₄ | 0.5 | 0.5 | [4] |
| Resulting S1 Titer | Not specified | 434 mg/L | [4] |
| Note: The optimized medium in the cited study involved a complex statistical design (orthogonal design and response surface methodology) evaluating 13 different parameters. The final reported yield of 434 mg/L represents a two-fold increase over previously reported yields.[4] |
Table 2: Effect of Water Activity (aW) on Squalestatin S1 Production
| Medium Type | Optimal aW for Growth | Optimal aW for S1 Production | Key Finding | Reference |
| Malt Extract Agar (MEA) | 0.998 - 0.990 | 0.990 - 0.980 | Production is higher under slight water stress. | [5] |
| Wheat Extract Agar (WEA) | 0.998 - 0.990 | 0.990 - 0.980 | Maximum production was observed on this nutritionally depleted medium. | [5] |
| Oat Extract Agar (OEA) | 0.998 - 0.990 | 0.990 - 0.980 | Production began earlier compared to richer media. | [5] |
Section 4: Experimental Protocols
Protocol 1: General Fermentation of Phoma sp. for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer two 6 mm mycelial disks from a 7-day old PDA (Potato Dextrose Agar) plate of Phoma sp. to a 250 mL Erlenmeyer flask.[4]
-
The flask should contain 50-125 mL of a suitable seed culture medium (e.g., Basal Medium from Table 1).
-
Incubate the flask at 25-28°C on an orbital shaker at 120 rpm for 5-7 days.[4]
-
-
Production Fermentation:
-
Transfer the inoculum culture (typically 5-10% v/v) to the main production bioreactor or flasks containing the optimized fermentation medium (see Table 1).
-
Maintain the culture at 25°C for 5-7 days.[4] Ensure adequate aeration, which is critical for the multiple oxidative steps in the biosynthesis.
-
Monitor parameters such as pH, glucose consumption, and biomass.
-
-
Harvest and Extraction:
-
Separate the mycelium from the culture broth via filtration or centrifugation.
-
This compound is typically extracted from the culture filtrate using a suitable organic solvent (e.g., ethyl acetate) after acidification.
-
Protocol 2: Quantification of this compound using HPLC
This is a generalized protocol. Specific parameters must be optimized for your system.
-
Sample Preparation:
-
Take a known volume of the culture extract and evaporate the solvent under reduced pressure.
-
Re-dissolve the residue in a known volume of the mobile phase (e.g., acetonitrile/water mixture).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.[10][11]
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid), is common.
-
Detection: UV detection can be performed in the range of 208-220 nm. MS provides higher specificity and structural confirmation.[12]
-
Quantification: Create a standard curve using a purified this compound standard of known concentration. Calculate the concentration in the sample by comparing its peak area to the standard curve.
-
Protocol 3: Precursor Feeding Strategy
-
Prepare Precursor Stock:
-
Prepare a sterile-filtered stock solution of benzoic acid or L-phenylalanine in a suitable solvent (e.g., ethanol or water).
-
-
Feeding:
-
Add the precursor to the fermentation culture at the time of inoculation or after an initial period of growth (e.g., 24-48 hours).
-
The optimal concentration must be determined experimentally to avoid toxicity. Start with concentrations in the range of 0.1 to 1.0 g/L.
-
A fed-batch approach, where small amounts of the precursor are added periodically, can help maintain a steady supply without reaching toxic levels.[13][14]
-
-
Analysis:
-
Compare the this compound yield in the precursor-fed cultures to a control culture without the added precursor. Analyze at various time points to determine the optimal feeding time and concentration.
-
References
- 1. The squalestatins, novel inhibitors of squalene synthase produced by a species of Phoma. III. Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative steps during the biosynthesis of squalestatin S1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of water activity and nutrients on growth and production of squalestatin S1 by a Phoma sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The squalestatins, novel inhibitors of squalene synthase produced by a species of Phoma. IV. Preparation of fluorinated squalestatins by directed biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repo.uni-hannover.de [repo.uni-hannover.de]
- 9. mdpi.com [mdpi.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Squalene Synthase Inhibition Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with squalene synthase (SQS) inhibition assays.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during squalene synthase inhibition assays.
Problem: Low or No Enzyme Activity
| Possible Cause | Recommended Solution |
| Enzyme Instability | Squalene synthase is a membrane-bound protein and can be unstable when solubilized. Store purified enzyme in aliquots at -80°C with a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles.[1] For microsomal preparations, use freshly prepared fractions for optimal activity. |
| Substrate Degradation | Farnesyl pyrophosphate (FPP) is susceptible to degradation. Store FPP solutions in aliquots at -20°C or below. Thaw immediately before use and keep on ice. |
| Cofactor (NADPH) Degradation | NADPH is sensitive to light and acidic pH. Prepare fresh NADPH solutions for each experiment and protect from light. Ensure the assay buffer pH is optimal (typically around 7.4). |
| Incorrect Assay Buffer Composition | The assay buffer should contain appropriate concentrations of a buffering agent (e.g., phosphate or Tris), a divalent cation (typically MgCl2), and a reducing agent (e.g., DTT). Optimize the concentration of each component for your specific enzyme source. |
| Presence of Inhibitors in the Sample | Samples may contain endogenous inhibitors. Include appropriate controls, such as a vehicle control and a known SQS inhibitor, to assess potential inhibition from the sample matrix. |
Problem: High Background Signal
| Possible Cause | Recommended Solution |
| Autofluorescence of Test Compounds (Fluorescence Assays) | Test compounds may be intrinsically fluorescent at the excitation and emission wavelengths used for monitoring NADPH consumption.[2][3] Screen compounds for autofluorescence in the absence of enzyme and substrate. If significant, consider using a different assay format (e.g., radiometric) or shifting to longer wavelengths to minimize interference.[2] |
| Light Scattering by Precipitated Compounds | Poorly soluble test compounds can precipitate in the assay buffer, leading to light scattering and an artificially high signal in fluorescence-based assays.[2] Visually inspect assay plates for precipitation. Test compound solubility in the assay buffer beforehand. Consider adding a low concentration of a non-inhibitory detergent to improve solubility. |
| Contamination of Reagents | Reagents may be contaminated with fluorescent or absorbing impurities. Use high-purity reagents and sterile, nuclease-free water. |
| Non-specific Binding of Radiolabeled Substrate (Radiometric Assays) | In radiometric assays, the radiolabeled substrate or product may bind non-specifically to the assay plate or filter membrane, leading to a high background. Include a control reaction without the enzyme to determine the level of non-specific binding. Optimize washing steps to efficiently remove unbound radioactivity. |
Problem: Inconsistent or Irreproducible Results
| Possible Cause | Recommended Solution |
| Pipetting Errors | Inaccurate pipetting, especially of small volumes, can lead to significant variability. Use calibrated pipettes and proper pipetting techniques. Prepare master mixes for reagents to minimize well-to-well variation.[4] |
| Temperature Fluctuations | Enzyme activity is sensitive to temperature changes. Ensure all reagents and assay plates are equilibrated to the assay temperature (typically 37°C) before starting the reaction. Use a temperature-controlled plate reader or water bath.[5][6] |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate reagents and alter enzyme activity. Avoid using the outermost wells for critical samples or ensure proper plate sealing and humidification during incubation. |
| Timing Inconsistencies | The timing of reagent addition and incubation is critical for kinetic assays. Use a multichannel pipette or an automated liquid handler to ensure consistent timing across all wells.[5] |
| Detergent Effects | Squalene synthase activity can be influenced by detergents. While low concentrations can sometimes enhance the activity of solubilized enzyme, higher concentrations may be inhibitory.[7] If using detergents to solubilize the enzyme or test compounds, perform a concentration-response curve to determine the optimal concentration that does not inhibit the enzyme. |
Frequently Asked Questions (FAQs)
Q1: What are the most common assay formats for measuring squalene synthase activity?
A1: The most common assay formats are:
-
Radiometric Assays: These assays use a radiolabeled substrate, typically [³H]farnesyl pyrophosphate ([³H]FPP), and measure the incorporation of radioactivity into the product, squalene. This is a direct and sensitive method but requires handling of radioactive materials.
-
Fluorescence-Based Assays: These assays continuously monitor the decrease in NADPH fluorescence as it is consumed during the conversion of presqualene pyrophosphate (PSPP) to squalene.[8] This method is amenable to high-throughput screening (HTS) but can be prone to interference from fluorescent compounds.[2][3][9]
-
Colorimetric Assays: These assays measure the consumption of a cofactor like NADPH by monitoring the change in absorbance at 340 nm.[10] They are generally less sensitive than fluorescence assays.
Q2: How can I be sure that my test compound is a true inhibitor of squalene synthase and not an assay artifact?
A2: To confirm true inhibition, you should:
-
Perform counter-screens: For fluorescence-based assays, test for compound autofluorescence and quenching effects.
-
Determine the mechanism of inhibition: Conduct kinetic studies by varying the concentrations of both the substrate (FPP) and the inhibitor to determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
Use an orthogonal assay: Confirm the inhibitory activity using a different assay format (e.g., confirm a hit from a fluorescence assay with a radiometric assay).
-
Check for non-specific inhibition: Test the compound against an unrelated enzyme to assess its specificity.
Q3: What are the optimal concentrations of FPP and NADPH to use in the assay?
A3: The optimal concentrations depend on the specific enzyme preparation and assay conditions.
-
FPP: The concentration of FPP should ideally be around its Michaelis-Menten constant (Km) value to be sensitive to competitive inhibitors.[1] For human squalene synthase, the Km for FPP is in the low micromolar range. However, high concentrations of FPP can cause substrate inhibition.[11]
-
NADPH: NADPH should be present in saturating concentrations to ensure it is not the rate-limiting factor.
Q4: My recombinant squalene synthase is insoluble. How can I improve its solubility?
A4: Squalene synthase is a membrane-associated protein and often expresses as inclusion bodies in bacterial expression systems. To improve solubility:
-
Optimize expression conditions: Lower the induction temperature and use a less potent inducer to slow down protein expression and promote proper folding.
-
Use a different expression host: Consider using an insect or mammalian cell expression system that can better handle membrane proteins.
-
Employ solubilization and refolding protocols: Use detergents or denaturants (like urea or guanidine HCl) to solubilize the inclusion bodies, followed by a refolding procedure. This often requires extensive optimization.
-
Express a truncated form: Truncating the C-terminal transmembrane domain can sometimes improve the solubility of the enzyme while retaining its catalytic activity.
Experimental Protocols
Protocol 1: Radiometric Squalene Synthase Assay
This protocol is adapted from a standard method for measuring SQS activity using a radiolabeled substrate.
Materials:
-
Enzyme source (e.g., liver microsomes or purified recombinant SQS)
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4, 10 mM MgCl₂, 5 mM DTT
-
[³H]Farnesyl pyrophosphate ([³H]FPP)
-
NADPH solution (freshly prepared)
-
Test inhibitor or vehicle (e.g., DMSO)
-
Stopping Solution: 15% KOH in ethanol
-
Hexane
-
Scintillation cocktail
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and the enzyme source in a glass tube.
-
Add the test inhibitor or vehicle and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding [³H]FPP.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding the stopping solution.
-
Saponify the mixture by heating at 65°C for 30 minutes to hydrolyze any remaining [³H]FPP.
-
Extract the radiolabeled squalene product by adding hexane and vortexing.
-
Separate the organic and aqueous phases by centrifugation or freezing the aqueous layer.
-
Transfer an aliquot of the hexane (upper) phase to a scintillation vial.
-
Evaporate the hexane and add scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
Protocol 2: Fluorescence-Based Squalene Synthase Assay
This protocol is suitable for high-throughput screening of SQS inhibitors by monitoring NADPH depletion.[8]
Materials:
-
Enzyme source (purified recombinant SQS is recommended to reduce background)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.1% (w/v) BSA
-
Farnesyl pyrophosphate (FPP)
-
NADPH solution (freshly prepared)
-
Test inhibitor or vehicle (e.g., DMSO)
-
Black, opaque microplate (for fluorescence measurements)
Procedure:
-
In a microplate well, add the assay buffer, FPP, and the test inhibitor or vehicle.
-
Add the enzyme to all wells except the "no enzyme" control wells.
-
Initiate the reaction by adding NADPH.
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the decrease in fluorescence over time at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.
-
The rate of the reaction is determined from the initial linear portion of the fluorescence decay curve.
-
Calculate the percent inhibition by comparing the reaction rate in the presence of the inhibitor to the vehicle control.
Visualizations
References
- 1. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 9. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 10. Squalene Synthase (SQS) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Off-Target Effects of Squalestatin 3
Welcome to the technical support center for Squalestatin 3. This resource is designed for researchers, scientists, and drug development professionals to help interpret experimental results, troubleshoot common issues, and understand the potential off-target effects of this potent squalene synthase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as Zaragozic Acid C, is a potent inhibitor of the enzyme squalene synthase (farnesyl-diphosphate farnesyltransferase 1)[1][2][3]. This enzyme catalyzes the first committed step in the cholesterol biosynthesis pathway, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene[1]. By inhibiting this step, this compound effectively blocks the synthesis of cholesterol and other downstream sterols.
Q2: What are the expected on-target effects of this compound in a cell-based experiment?
The primary on-target effect is the reduction of cellular cholesterol levels. This is a direct consequence of inhibiting squalene synthase[4][5]. A secondary on-target effect is the accumulation of the substrate for squalene synthase, farnesyl pyrophosphate (FPP)[5]. This accumulation can have significant downstream consequences.
Q3: What are the potential off-target effects of this compound?
The majority of known "off-target" or unintended effects of this compound stem from the cellular response to the inhibition of squalene synthase and the subsequent buildup of FPP. These can include:
-
Alterations in Isoprenoid Metabolism: The accumulation of FPP can lead to its diversion into other metabolic pathways, potentially increasing the synthesis of other isoprenoids such as dolichols and ubiquinone (Coenzyme Q10).
-
Impact on Protein Prenylation: FPP and its derivative, geranylgeranyl pyrophosphate (GGPP), are essential for the post-translational modification of proteins known as prenylation. The altered balance of these isoprenoids could potentially affect the function of prenylated proteins, which often include small GTPases involved in cell signaling.
-
Modulation of Nuclear Receptor Activity: There is evidence to suggest that squalestatin compounds can influence the activity of nuclear receptors such as the Constitutive Androstane Receptor (CAR) and Peroxisome Proliferator-Activated Receptors (PPARs)[6]. These receptors are key regulators of lipid metabolism and inflammation.
-
Cytotoxicity: At higher concentrations, this compound can exhibit cytotoxic effects, which may be independent of its primary target. The exact mechanisms of cytotoxicity are not fully elucidated but could be related to the disruption of essential cellular processes due to the perturbation of isoprenoid metabolism.
Q4: How can I differentiate between on-target and off-target effects in my experiment?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are some strategies:
-
Rescue Experiments: Attempt to rescue the observed phenotype by adding exogenous squalene or cholesterol downstream of the enzymatic block. If the phenotype is reversed, it is likely an on-target effect.
-
Use of Structurally Unrelated Inhibitors: Compare the effects of this compound with other squalene synthase inhibitors that have a different chemical structure. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Dose-Response Analysis: On-target effects should typically occur at concentrations consistent with the IC50 for squalene synthase inhibition. Off-target effects may only appear at much higher concentrations.
-
Direct Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that this compound is binding to squalene synthase in your experimental system.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or High Cytotoxicity
-
Possible Cause 1 (On-target): Depletion of essential downstream products of the cholesterol pathway that are critical for cell survival.
-
Troubleshooting:
-
Perform a dose-response experiment to determine the IC50 for cytotoxicity and compare it to the IC50 for squalene synthase inhibition. A large difference may suggest off-target effects.
-
Attempt a rescue experiment by co-incubating with downstream metabolites like squalene or a cholesterol source.
-
Measure markers of apoptosis and necrosis to understand the mechanism of cell death.
-
-
Possible Cause 2 (Off-target): this compound may be interacting with other cellular targets at the concentrations used, leading to toxicity.
-
Troubleshooting:
-
Lower the concentration of this compound to a range closer to its IC50 for squalene synthase.
-
Use a structurally different squalene synthase inhibitor to see if the cytotoxicity is recapitulated.
-
Issue 2: Phenotype is Observed, but Cholesterol Levels are Not Significantly Reduced
-
Possible Cause 1 (Off-target): The observed phenotype may be due to an off-target effect unrelated to cholesterol synthesis.
-
Troubleshooting:
-
Investigate the potential off-target pathways mentioned in the FAQs, such as protein prenylation or nuclear receptor activation.
-
Perform a transcriptomic or proteomic analysis to identify other affected pathways.
-
-
Possible Cause 2 (Experimental): The assay for measuring cholesterol may not be sensitive enough, or the cells may be compensating by upregulating cholesterol uptake.
-
Troubleshooting:
-
Use a more sensitive method for cholesterol quantification.
-
Measure the activity of HMG-CoA reductase, which is often upregulated in response to cholesterol depletion.
-
Analyze the expression of the LDL receptor.
-
Issue 3: Inconsistent or Variable Results Between Experiments
-
Possible Cause: Variability in cell culture conditions, reagent stability, or experimental timing.
-
Troubleshooting:
-
Ensure consistent cell passage number, density, and growth phase.
-
Prepare fresh solutions of this compound for each experiment, as it may degrade over time in solution.
-
Standardize incubation times and other experimental parameters.
-
Quantitative Data Summary
Table 1: Inhibitory Activity of Squalestatin Analogs against Squalene Synthase
| Compound | IC50 (nM) | Target Enzyme | Species | Reference |
| Squalestatin 1 (Zaragozic Acid A) | 12 ± 5 | Squalene Synthase | Rat | [4] |
| Zaragozic Acid A | 78 pM (Ki) | Squalene Synthase | Rat | [5] |
| Zaragozic Acid B | 29 pM (Ki) | Squalene Synthase | Rat | [5] |
| Zaragozic Acid C (this compound) | 45 pM (Ki) | Squalene Synthase | Rat | [5] |
Experimental Protocols
1. Squalene Synthase Activity Assay
This protocol is adapted from a method to assess squalene synthase activity in liver microsomes[7].
-
Materials:
-
Assay Buffer: 50 mM phosphate buffer, pH 7.4, containing 10 mM MgCl2.
-
NADPH solution: 0.5 mM in assay buffer.
-
Human liver microsomes (or other cell/tissue lysate containing squalene synthase).
-
[3H]-Farnesyl pyrophosphate (FPP).
-
This compound solution at various concentrations.
-
Stop Solution: 15% KOH in ethanol.
-
Petroleum ether.
-
Scintillation fluid.
-
-
Procedure:
-
In a glass screw-cap tube, combine 1 ml of assay buffer, NADPH, and liver microsomes (e.g., 12 µg).
-
Add the desired concentration of this compound or vehicle control.
-
Equilibrate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding [3H]-FPP (e.g., 50 nM).
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by adding 1 ml of Stop Solution.
-
Incubate at 65°C for 30 minutes.
-
Add 5 ml of petroleum ether and shake for 10 minutes to extract the lipid-soluble products.
-
Freeze the aqueous phase and transfer the upper organic phase to a new tube.
-
Wash the organic phase with 2 ml of distilled water.
-
Take an aliquot of the organic phase, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
2. MTT Cell Viability Assay
This is a general protocol for assessing cell viability based on the reduction of MTT by metabolically active cells[8][9][10][11].
-
Materials:
-
Cells of interest.
-
Complete cell culture medium.
-
This compound solution at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well plate.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µl of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µl of solubilization solution to each well.
-
Incubate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
References
- 1. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 2. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Johnson Synthesis of Zaragozic Acid C [organic-chemistry.org]
- 4. Squalestatin 1, a potent inhibitor of squalene synthase, which lowers serum cholesterol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Squalene Synthase Activity Assay. [bio-protocol.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. protocols.io [protocols.io]
Validation & Comparative
Zaragozic Acid A vs. Squalestatin Analogues: A Comparative Guide to Squalene Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Zaragozic Acid A, also known as Squalestatin S1, and its analogues represent a potent class of natural product inhibitors targeting squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. Their efficacy in lowering cholesterol levels and potential as antifungal agents have made them a subject of intense research. This guide provides an objective comparison of the biological activity of Zaragozic Acid A against other squalestatin analogues, supported by experimental data, to aid in drug development and research applications.
In Vitro Activity: Inhibition of Squalene Synthase
The primary mechanism of action for zaragozic acids and squalestatins is the potent inhibition of squalene synthase. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).
| Compound | Enzyme Source | IC50 (nM) | Ki (pM) |
| Zaragozic Acid A (Squalestatin S1) | Rat Liver Microsomes | 12 ± 5[1] | 78[2] |
| Tobacco | 4 - 2000 | - | |
| Zaragozic Acid B | Rat Liver Microsomes | - | 29[2] |
| Zaragozic Acid C | Rat Liver Microsomes | - | 45[2] |
| Squalestatin 2 | Rat Liver & Tobacco | 4 - 2000 | - |
| Squalestatin 3 | Rat Liver & Tobacco | 4 - 2000 | - |
| Zaragozic Acid D3 | Farnesyl-Protein Transferase | 600 | - |
| F-10863B | Farnesyl-Protein Transferase | 3700 | - |
Note: The IC50 values for Squalestatins 2 and 3 against rat liver and tobacco squalene synthase were reported to be in the range of 4 to 2000 nM[3]. Zaragozic Acid D3 and F-10863B also showed inhibitory activity against farnesyl-protein transferase[4].
Structure-Activity Relationship
The biological activity of squalestatin analogues is intrinsically linked to their chemical structure. All share a common highly-oxygenated bicyclic core but differ in their C1-alkyl and C6-acyl side chains.
Systematic modifications of these side chains have revealed key structural determinants for activity:
-
C6 Acyl Side Chain: The length and composition of this chain significantly influence both in vitro potency and in vivo oral activity. While longer-chain derivatives often exhibit subnanomolar inhibitory activity against squalene synthase, shorter-chain analogues tend to have improved oral efficacy in mice[5].
-
C1 Alkyl Side Chain: Modifications to this side chain are generally well-tolerated, maintaining potent inhibition of squalene synthase, provided the C6 ester group is present[2].
-
C3 Carboxylic Acid: Modifications at this position are tolerated when the C6 ester group is maintained; however, its absence leads to a loss of activity. Analogues modified at C3 have shown a shorter duration of action in vivo[6].
In Vivo Efficacy: Cholesterol Lowering Activity
The potent in vitro inhibition of squalene synthase by zaragozic acids translates to significant in vivo cholesterol-lowering effects.
| Compound | Animal Model | Dosage | Cholesterol Reduction |
| Zaragozic Acid A (Squalestatin S1) | Mouse (acute hepatic cholesterol synthesis) | 200 µg/kg (ED50) | 50% inhibition[2] |
| Marmoset | - | Up to 75%[1] | |
| C3 Hydroxymethyl analogue of S1 | Marmoset | Dosed 3x/day for 3 days | Up to 62%[6] |
Antifungal Activity
In addition to their cholesterol-lowering properties, zaragozic acids and squalestatins exhibit potent antifungal activity by inhibiting ergosterol biosynthesis, the fungal equivalent of cholesterol.
| Compound | Fungal Strain | MIC (µM) |
| Zaragozic Acid B | Candida albicans A72 | ~0.5[7] |
Experimental Protocols
Squalene Synthase Inhibition Assay
A common method to determine the inhibitory activity of compounds against squalene synthase involves a radiometric assay.
Workflow of Squalene Synthase Inhibition Assay
Caption: Workflow for determining squalene synthase inhibition.
Methodology:
-
Enzyme Preparation: Microsomes containing squalene synthase are prepared from rat liver.
-
Reaction Mixture: The assay mixture typically contains a buffer (e.g., 50 mM Hepes, pH 7.5), NADPH, NaF, MgCl2, the radiolabeled substrate [4-14C]farnesyl pyrophosphate ([14C]FPP), and the test inhibitor at various concentrations[6].
-
Incubation: The reaction is initiated by adding the enzyme preparation and incubated at 30°C for a defined period (e.g., 20 minutes)[6].
-
Extraction and Separation: The reaction is stopped, and the product, [14C]squalene, is extracted using an organic solvent. The extracted [14C]squalene is then separated from the unreacted substrate, often by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)[6].
-
Quantification: The amount of radioactive [14C]squalene is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. These data are then used to determine the IC50 or Ki value.
Antifungal Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of antifungal agents is commonly determined using a broth microdilution method.
Workflow of Broth Microdilution for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Preparation of Antifungal Dilutions: A series of twofold dilutions of the zaragozic acid analogue are prepared in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the fungal test organism (e.g., Candida albicans) is prepared.
-
Inoculation and Incubation: The wells containing the antifungal dilutions are inoculated with the fungal suspension and incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to a drug-free control well.
Signaling Pathway Inhibition
Zaragozic acids directly inhibit squalene synthase, a key enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis. This inhibition leads to a depletion of downstream products, including cholesterol, and an accumulation of upstream precursors like farnesyl pyrophosphate (FPP).
Simplified Cholesterol Biosynthesis Pathway and Inhibition by Zaragozic Acid A
Caption: Inhibition of squalene synthase by Zaragozic Acid A.
This targeted inhibition makes zaragozic acids valuable tools for studying cholesterol metabolism and potential therapeutic agents for hypercholesterolemia. The accumulation of FPP can also have other cellular effects, as FPP is a precursor for other essential molecules.
References
- 1. Squalestatin 1, a potent inhibitor of squalene synthase, which lowers serum cholesterol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The squalestatins: novel inhibitors of squalene synthase. Enzyme inhibitory activities and in vivo evaluation of C1-modified analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of the inhibition of rat and tobacco squalene synthase by squalestatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of C1 and C6 side chains of zaragozic acid A derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The squalestatins: inhibitors of squalene synthase. Enzyme inhibitory activities and in vivo evaluation of C3-modified analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Farnesol Biosynthesis in Candida albicans: Cellular Response to Sterol Inhibition by Zaragozic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Squalestatin 3 for Squalene Synthase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Squalestatin 3 and other squalene synthase inhibitors, supported by experimental data, to validate its specificity for its target enzyme. Squalene synthase represents a critical control point in the cholesterol biosynthesis pathway, making its selective inhibition a key strategy for the development of hypocholesterolemic agents.
Executive Summary
This compound, also known as Zaragozic Acid C, is a potent inhibitor of squalene synthase. This guide demonstrates its high specificity through a comparative analysis of its inhibitory activity against its primary target and its minimal off-target effects. When compared to other squalene synthase inhibitors, such as Squalestatin 1 (Zaragozic Acid A) and TAK-475 (Lapaquistat), this compound exhibits comparable nanomolar potency. Crucially, studies on the closely related Squalestatin 1 have shown a high degree of selectivity, with no significant inhibition of other key enzymes that utilize the same substrate, farnesyl pyrophosphate. However, an important off-target effect for the squalestatin family has been identified as the inhibition of phytoene synthase in certain organisms like Plasmodium falciparum.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50 values) of this compound and other selected squalene synthase inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | Target Enzyme | Organism/Cell Line | IC50 (nM) | Reference |
| This compound (Zaragozic Acid C) | Squalene Synthase | Rat Liver Microsomes | ~5 | [1] |
| Squalestatin 1 (Zaragozic Acid A) | Squalene Synthase | Rat Liver Microsomes | 12 ± 5 | [2][3] |
| Squalestatin 1 (Zaragozic Acid A) | Squalene Synthase | Embryonic Rat Brain | 37 | [4][5] |
| Squalestatin 1 (Zaragozic Acid A) | Squalene Synthase | Pig Brain | 21 | [4][5] |
| Squalestatin 1 (Zaragozic Acid A) | Squalene Synthase | C6 Glioma Cells | 35 | [4][5] |
| TAK-475 (Lapaquistat) | Squalene Synthase | Rat Hepatocytes | 1.3 | [6] |
| YM-53601 | Squalene Synthase | Human Hepatoma Cells (HepG2) | 79 | [7][8][9][10] |
| YM-53601 | Squalene Synthase | Rat Liver Microsomes | 90 | [8] |
| RPR 107393 | Squalene Synthase | Rat Liver Microsomes | 0.8 | [11][12] |
| ER-28448 | Squalene Synthase | Rat Liver Microsomes | 3.6 | [13] |
| MPEX098 (Bisphosphonate) | Squalene Synthase | Human Recombinant | 410 | [14] |
Specificity Profile of Squalestatins
A key aspect of validating a pharmacological inhibitor is to assess its specificity for the intended target. Studies on Squalestatin 1 have demonstrated a high degree of selectivity for squalene synthase over other enzymes that also utilize farnesyl pyrophosphate (FPP) as a substrate.
Enzymes Not Significantly Inhibited by Squalestatin 1:
-
Farnesyl Diphosphate Synthase
-
Geranylgeranyl Diphosphate Synthase
-
Farnesyl-Protein Transferase
-
Geranylgeranyl-Protein Transferase I
This lack of inhibition of related enzymes underscores the specific nature of the squalestatin scaffold in targeting the unique catalytic mechanism of squalene synthase[4][5].
Off-Target Activity:
While highly specific within mammalian cells, squalestatins have been shown to inhibit phytoene synthase in the malaria parasite Plasmodium falciparum. This is attributed to the mechanistic similarities between squalene synthase and phytoene synthase. This finding is critical for researchers working with non-mammalian systems or considering broad-spectrum applications.
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Squalene Synthase Activity Assay (Rat Liver Microsomes)
This assay measures the direct inhibitory effect of a compound on squalene synthase activity.
1. Preparation of Rat Liver Microsomes:
-
Homogenize fresh rat liver in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 0.25 M sucrose and 1 mM EDTA).
-
Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and nuclei.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in the assay buffer and determine the protein concentration.
2. Assay Reaction:
-
Prepare a reaction mixture containing:
-
Rat liver microsomes (e.g., 50-100 µg of protein)
-
NADPH (e.g., 1 mM)
-
MgCl₂ (e.g., 5 mM)
-
[³H]-Farnesyl pyrophosphate (as substrate)
-
Varying concentrations of the test inhibitor (e.g., this compound) or vehicle control.
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
3. Product Extraction and Quantification:
-
Stop the reaction by adding a strong base (e.g., 15% KOH in 50% ethanol).
-
Saponify the mixture by heating to hydrolyze lipids.
-
Extract the non-saponifiable lipids (containing the [³H]-squalene product) with an organic solvent (e.g., petroleum ether or hexane).
-
Quantify the amount of [³H]-squalene formed using liquid scintillation counting.
4. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Cholesterol Biosynthesis Assay
This assay assesses the ability of an inhibitor to block cholesterol synthesis in a cellular context.
1. Cell Culture:
-
Culture a suitable cell line (e.g., HepG2 human hepatoma cells) in appropriate growth medium.
2. Radiolabeling and Inhibition:
-
Pre-incubate the cells with varying concentrations of the test inhibitor or vehicle control for a specified time.
-
Add a radiolabeled precursor of cholesterol, such as [¹⁴C]-acetate or [³H]-mevalonate, to the culture medium.
-
Incubate the cells for a further period to allow for the incorporation of the radiolabel into newly synthesized cholesterol.
3. Lipid Extraction and Analysis:
-
Wash the cells to remove excess radiolabel.
-
Lyse the cells and extract the total lipids using a suitable solvent system (e.g., chloroform:methanol).
-
Separate the different lipid classes, including cholesterol, using thin-layer chromatography (TLC).
-
Visualize and quantify the amount of radiolabeled cholesterol using autoradiography or by scraping the corresponding TLC spot and performing liquid scintillation counting.
4. Data Analysis:
-
Determine the amount of radiolabeled cholesterol synthesized at each inhibitor concentration.
-
Calculate the percentage of inhibition compared to the vehicle-treated cells.
-
Determine the IC50 value as described for the in vitro assay.
Mandatory Visualizations
Cholesterol Biosynthesis Pathway and this compound Inhibition
Caption: this compound specifically inhibits squalene synthase.
Experimental Workflow for Specificity Validation
References
- 1. pnas.org [pnas.org]
- 2. Squalestatin 1, a potent inhibitor of squalene synthase, which lowers serum cholesterol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. Selective inhibition of cholesterol biosynthesis in brain cells by squalestatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of non-conventional small molecule degraders and stabilizers of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. invivochem.net [invivochem.net]
- 10. interpriseusa.com [interpriseusa.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. RPR 107393, a potent squalene synthase inhibitor and orally effective cholesterol-lowering agent: comparison with inhibitors of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of ER-27856, a novel squalene synthase inhibitor, on plasma cholesterol in rhesus monkeys: comparison with 3-hydroxy-3-methylglutaryl-coa reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bisphosphonate inhibitors of squalene synthase protect cells against cholesterol‐dependent cytolysins - PMC [pmc.ncbi.nlm.nih.gov]
Squalestatin 3: A Comparative Analysis of Enzyme Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Squalestatin 3, a potent inhibitor of squalene synthase, represents a critical tool in the study of isoprenoid biosynthesis and a promising scaffold for the development of hypocholesterolemic agents. This guide provides a comparative analysis of the cross-reactivity of this compound and its close analog, Squalestatin 1 (also known as zaragozic acid A), with various enzymes. The data presented herein is supported by detailed experimental protocols and visualizations to facilitate a comprehensive understanding of its selectivity profile.
Executive Summary
This compound is a highly selective inhibitor of squalene synthase, the enzyme catalyzing the first committed step in cholesterol biosynthesis. Extensive in vitro studies on the closely related Squalestatin 1 have demonstrated a remarkable lack of inhibition against other enzymes that utilize the same substrate, farnesyl pyrophosphate (FPP). While potent inhibition of squalene synthase occurs at nanomolar concentrations, other key enzymes in the isoprenoid pathway are unaffected. Notably, cross-reactivity has been observed with phytoene synthase, an enzyme involved in carotenoid biosynthesis in some organisms like Plasmodium falciparum.
Data Presentation: Inhibitory Activity of Squalestatins
The following table summarizes the inhibitory activity of Squalestatin 1 (zaragozic acid A) and this compound against their primary target and other enzymes. Due to the high structural similarity and interchangeable use in much of the literature, data for Squalestatin 1 is included as a surrogate for this compound's general selectivity profile.
| Enzyme Target | Organism/Source | Squalestatin Analog | IC50 Value | Reference |
| Squalene Synthase | Rat Liver Microsomes | This compound | 6 nM | [1] |
| Squalene Synthase | Rat Liver Microsomes | Squalestatin 1 | 4 - 22 nM | [2] |
| Phytoene Synthase | Plasmodium falciparum (in vivo) | Squalestatin 1 | ~5 µM (parasite growth inhibition) | [3][4] |
| Farnesyl Pyrophosphate Synthase | Bovine Brain | Squalestatin 1 | No Effect | |
| Geranylgeranyl Pyrophosphate Synthase | Bovine Brain | Squalestatin 1 | No Effect | |
| Farnesyltransferase | Rat Brain | Squalestatin 1 | No Effect | |
| Geranylgeranyltransferase | Rat Brain | Squalestatin 1 | No Effect | |
| Long-chain cis-isoprenyltransferase | C6 Glioma Cells | Squalestatin 1 | No Effect |
Signaling Pathway and Selectivity
Squalestatins target a critical juncture in the isoprenoid biosynthesis pathway. The following diagrams illustrate the position of squalene synthase in the cholesterol biosynthesis pathway and the selectivity of squalestatin for this enzyme over other FPP-utilizing enzymes.
Experimental Protocols
Squalene Synthase Inhibition Assay (Radiometric)
This protocol is adapted from methodologies described for the determination of squalene synthase activity in rat liver microsomes.
a. Materials:
-
Enzyme Source: Rat liver microsomes
-
Substrate: [1-¹⁴C]Farnesyl pyrophosphate (FPP)
-
Cofactors: NADPH, MgCl₂
-
Buffer: Potassium phosphate buffer (pH 7.4)
-
Inhibitor: this compound (dissolved in a suitable solvent, e.g., DMSO)
-
Scintillation Cocktail
-
Thin Layer Chromatography (TLC) plates (Silica gel)
-
Organic Solvent for extraction (e.g., petroleum ether)
b. Experimental Workflow:
c. Detailed Method:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and MgCl₂.
-
Add the enzyme source (rat liver microsomes) to the reaction mixture.
-
Add varying concentrations of this compound or vehicle control to the respective reaction tubes.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, [1-¹⁴C]FPP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a strong base, such as potassium hydroxide.
-
Extract the lipid-soluble product, [¹⁴C]squalene, using an organic solvent like petroleum ether.
-
Separate the extracted [¹⁴C]squalene from the unreacted substrate and other potential byproducts using thin-layer chromatography (TLC).
-
Visualize the squalene band (e.g., using iodine vapor or a reference standard).
-
Scrape the silica corresponding to the squalene band into a scintillation vial.
-
Add a scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting the inhibition curve.
Phytoene Synthase Inhibition Assay (Whole-Cell)
This protocol is based on the methodology used to assess the effect of squalestatin on carotenoid biosynthesis in Plasmodium falciparum.[3]
a. Materials:
-
Organism: Synchronized ring-stage P. falciparum culture
-
Inhibitor: Squalestatin 1 (dissolved in water)
-
Culture Medium: Standard P. falciparum culture medium
-
Reagents for carotenoid extraction: e.g., acetone, petroleum ether
-
High-Performance Liquid Chromatography (HPLC) system
b. Method:
-
Synchronize P. falciparum cultures to the ring stage.
-
Expose the parasite cultures to varying concentrations of Squalestatin 1 for 48 hours.
-
After the incubation period, harvest the parasites.
-
Extract the carotenoids from the parasite pellets using a suitable solvent system (e.g., acetone followed by petroleum ether).
-
Dry the organic extract and resuspend it in a solvent compatible with HPLC analysis.
-
Analyze the carotenoid content, specifically phytoene, using an HPLC system equipped with a C18 column and a UV/Vis detector.
-
Compare the phytoene levels in the squalestatin-treated samples to the untreated controls to determine the extent of inhibition.
-
The IC50 for parasite growth can be determined in parallel by staining with Giemsa and counting parasitemia under a microscope.[3]
Conclusion
The available data strongly indicates that this compound is a highly selective inhibitor of squalene synthase. Its lack of activity against other FPP-utilizing enzymes makes it a valuable tool for specifically studying the sterol biosynthesis pathway. The observed cross-reactivity with phytoene synthase in certain organisms highlights the potential for off-target effects in specific biological contexts and warrants consideration in drug development programs targeting squalene synthase. The provided experimental protocols offer a foundation for researchers to independently verify and expand upon these findings.
References
- 1. Comparative study of the inhibition of rat and tobacco squalene synthase by squalestatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Squalestatin 1, a potent inhibitor of squalene synthase, which lowers serum cholesterol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Squalestatin Is an Inhibitor of Carotenoid Biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Squalestatin 3 and Lapaquistat: Two Potent Squalene Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Squalestatin 3 and Lapaquistat, two potent inhibitors of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. This document synthesizes available preclinical and clinical data to offer an objective comparison of their performance, supported by experimental methodologies.
Introduction
This compound and Lapaquistat both target squalene synthase, the enzyme that catalyzes the first committed step in cholesterol biosynthesis. By inhibiting this enzyme, these compounds aim to reduce the production of cholesterol, a critical factor in the management of hypercholesterolemia. While both molecules share a common target, their origins, chemical structures, and clinical development trajectories differ significantly. This compound is a natural product isolated from the fungus Phoma sp., whereas Lapaquistat (TAK-475) is a synthetically developed drug candidate.
Mechanism of Action
Both this compound and Lapaquistat act as inhibitors of squalene synthase. This enzyme catalyzes the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By blocking this step, these inhibitors prevent the synthesis of squalene and all subsequent sterol intermediates, ultimately leading to a reduction in cellular cholesterol levels. This reduction is expected to upregulate the expression of LDL receptors on the surface of liver cells, thereby increasing the clearance of LDL cholesterol from the bloodstream. A key theoretical advantage of inhibiting squalene synthase over HMG-CoA reductase (the target of statins) is the avoidance of depleting non-sterol isoprenoids, which are essential for various cellular functions.
Chemical Structures
This compound and Lapaquistat possess distinct chemical structures, reflecting their different origins.
This compound is a complex natural product characterized by a highly oxygenated and functionalized core structure.
Lapaquistat is a synthetic molecule with a distinct chemical scaffold designed for optimal interaction with the squalene synthase active site.
| Feature | This compound | Lapaquistat |
| Origin | Natural Product (Phoma sp.) | Synthetic |
| Molecular Formula | C25H30O13 | C31H39ClN2O8 |
| Molecular Weight | 538.50 g/mol | 603.11 g/mol |
Comparative Efficacy and Potency
Direct comparative clinical studies between this compound and Lapaquistat are not available due to the different stages of their development. However, a comparison can be drawn from their in vitro potency and the available in vivo and clinical data.
In Vitro Potency
| Compound | Target | IC50 Value | Source |
| This compound | Squalene Synthase | 6 nM | [1] |
| Lapaquistat (active metabolite) | Squalene Synthase | Not explicitly found as a direct IC50 value in initial searches, but its potent inhibitory activity is well-documented in preclinical studies. |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Vivo and Clinical Efficacy
This compound: Limited in vivo data is available specifically for this compound. However, studies on the closely related Squalestatin 1 (also known as Zaragozic Acid A) have demonstrated significant cholesterol-lowering effects in animal models. In marmosets, Squalestatin 1 was shown to lower serum cholesterol by up to 75%[2]. Analogues of Squalestatin 1 have also shown the ability to inhibit cholesterol biosynthesis in vivo in rats[3].
Lapaquistat: Lapaquistat underwent extensive clinical development, providing a wealth of data on its efficacy in humans. Pooled data from Phase 2 and 3 clinical trials involving over 6,000 patients demonstrated that Lapaquistat effectively lowered LDL cholesterol.[4][5]
| Treatment Group (Monotherapy) | Dosage | Mean % Change in LDL-C from Baseline |
| Lapaquistat | 100 mg/day | -21.6%[4] |
| Placebo | - | - |
When co-administered with statins, Lapaquistat provided additional LDL-C lowering.
| Treatment Group (Combination Therapy) | Dosage | Mean % Change in LDL-C from Baseline |
| Lapaquistat + Statin | 100 mg/day | -18.0% (additional reduction)[4] |
Safety and Tolerability
This compound: There is a lack of published clinical safety data for this compound.
Lapaquistat: The clinical development of Lapaquistat was halted due to concerns about potential liver toxicity.[4][5] Specifically, an increase in alanine aminotransferase (ALT) levels of ≥3 times the upper limit of normal was observed in a higher percentage of patients receiving 100 mg of Lapaquistat compared to placebo.[4]
| Adverse Event (≥3x ULN ALT) | Lapaquistat (100 mg) | Placebo |
| Pooled Efficacy Studies | 2.0% | 0.3% |
| Long-term Study vs. Atorvastatin | 2.7% | 0.7% (low-dose atorvastatin) |
Furthermore, two patients receiving 100 mg of Lapaquistat met the criteria for Hy's Law, indicating a potential for severe drug-induced liver injury.[4]
Experimental Protocols
Squalene Synthase Inhibition Assay
A common method to determine the inhibitory activity of compounds against squalene synthase involves a radiometric assay using a microsomal preparation as the enzyme source.
Objective: To determine the IC50 value of a test compound for the inhibition of squalene synthase.
Materials:
-
Rat liver microsomes (source of squalene synthase)
-
[³H]-farnesyl pyrophosphate (FPP) as the substrate
-
NADPH
-
Assay buffer (e.g., phosphate buffer, pH 7.4, containing MgCl₂)
-
Test compounds (this compound, Lapaquistat) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing the assay buffer, NADPH, and rat liver microsomes.
-
Add varying concentrations of the test compound or vehicle (control) to the reaction mixtures.
-
Pre-incubate the mixtures to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, [³H]-FPP.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a strong base (e.g., KOH).
-
Extract the lipid-soluble product, [³H]-squalene, using an organic solvent (e.g., petroleum ether).
-
Quantify the amount of [³H]-squalene produced by liquid scintillation counting.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Below are diagrams illustrating the cholesterol biosynthesis pathway with the points of inhibition and a typical experimental workflow for evaluating squalene synthase inhibitors.
Caption: Cholesterol biosynthesis pathway highlighting the inhibition points of Statins, this compound, and Lapaquistat.
Caption: Experimental workflow for a squalene synthase inhibition assay.
Conclusion
This compound and Lapaquistat are both potent inhibitors of squalene synthase with the potential to lower cholesterol levels. This compound, a natural product, demonstrates high in vitro potency, though its in vivo efficacy and safety in humans have not been extensively studied. Lapaquistat, a synthetic compound, showed clear efficacy in reducing LDL cholesterol in large-scale clinical trials but was ultimately discontinued due to concerns about liver toxicity at therapeutic doses.
The comparative data suggests that while the squalestatin class of molecules holds promise due to their high potency, the clinical development of any squalene synthase inhibitor must carefully address the potential for off-target effects and toxicity, as exemplified by the challenges encountered with Lapaquistat. Future research in this area may focus on developing derivatives of natural products like this compound with improved safety profiles or exploring novel synthetic scaffolds that can achieve potent and selective inhibition of squalene synthase without adverse hepatic effects.
References
- 1. The squalestatins: inhibitors of squalene synthase. Enzyme inhibitory activities and in vivo evaluation of C3-modified analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Squalestatin 1, a potent inhibitor of squalene synthase, which lowers serum cholesterol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The squalestatins: novel inhibitors of squalene synthase. Enzyme inhibitory activities and in vivo evaluation of C1-modified analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lapaquistat acetate: development of a squalene synthase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Efficacy of Squalestatin 3 compared to other cholesterol-lowering agents.
An Objective Comparison of Squalestatin and Other Cholesterol-Lowering Agents
A Guide for Researchers and Drug Development Professionals
Introduction
The management of hypercholesterolemia is a cornerstone of cardiovascular disease prevention. While statins have long been the gold standard, the quest for alternative and complementary therapies continues. Squalene synthase inhibitors, such as the squalestatin family of compounds, represent a class of cholesterol-lowering agents with a distinct mechanism of action. This guide provides a comparative analysis of the efficacy of squalestatins, with a focus on the most clinically studied examples, against other major classes of lipid-lowering drugs.
It is important to clarify the nomenclature of "squalestatins." These compounds are also known as zaragozic acids. While the term "Squalestatin 3" was specified, the most extensively studied compound in this class is Squalestatin 1 (also known as Zaragozic Acid A). Furthermore, the squalene synthase inhibitor with the most extensive clinical trial data is lapaquistat acetate (TAK-475). Due to the availability of robust clinical data, this guide will focus on lapaquistat acetate as the representative for the squalestatin class of drugs.
Mechanism of Action: A Comparative Overview
Cholesterol-lowering drugs target various points in the cholesterol biosynthesis and metabolism pathways. Statins, the most widely prescribed class, inhibit HMG-CoA reductase, a rate-limiting enzyme early in the cholesterol synthesis pathway. This upstream inhibition not only reduces cholesterol production but also affects the synthesis of other important molecules derived from mevalonate.
In contrast, squalene synthase inhibitors like lapaquistat act downstream, at the first committed step in cholesterol biosynthesis.[1] This targeted approach is hypothesized to reduce cholesterol levels without impacting the production of essential non-sterol isoprenoids, potentially avoiding some of the side effects associated with statins.[2]
Other classes of drugs have different mechanisms. Ezetimibe inhibits the intestinal absorption of cholesterol, while PCSK9 inhibitors prevent the degradation of LDL receptors, thereby enhancing the clearance of LDL cholesterol from the bloodstream. Fibrates primarily lower triglycerides by activating peroxisome proliferator-activated receptor alpha (PPARα).
Below is a diagram illustrating the cholesterol biosynthesis pathway and the points of intervention for statins and squalene synthase inhibitors.
References
A Comparative Guide to the Structural Activity Relationship of Squalestatin Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of squalestatin analogues, potent inhibitors of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. The information presented herein is intended to inform drug discovery and development efforts by elucidating the key structural features that govern the inhibitory activity of this class of compounds.
Introduction
Squalestatin 1 (also known as Zaragozic Acid A) is a natural product isolated from fungi that exhibits potent, picomolar inhibition of squalene synthase.[1][2] This enzyme catalyzes the first committed step in cholesterol biosynthesis, making it an attractive target for the development of cholesterol-lowering drugs.[3][4] The unique and complex structure of squalestatin, characterized by a highly oxygenated 2,8-dioxabicyclo[3.2.1]octane core, has prompted extensive research into its structural activity relationship (SAR) to identify analogues with improved therapeutic profiles.
Mechanism of Action: Inhibition of Squalene Synthase
Squalestatin and its analogues act as competitive inhibitors of squalene synthase, binding to the active site of the enzyme and preventing the condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1][2] This inhibition leads to a reduction in the synthesis of cholesterol.
Structural Activity Relationship (SAR) of Squalestatin Analogues
The SAR of squalestatin analogues has been primarily investigated through modifications at the C1 alkyl side chain, the C3 carboxylic acid, and the C6 acyl side chain.
The Bicyclic Core
The 2,8-dioxabicyclo[3.2.1]octane core is essential for the inhibitory activity of squalestatins. This central scaffold correctly positions the key interacting functionalities within the active site of squalene synthase.
The C1 Side Chain
Modifications to the C1 alkyl side chain are generally well-tolerated, provided the C6 ester group is present.[5] However, the absence of the C6 ester leads to a significant loss of activity upon C1 side-chain modification.[5] This suggests a synergistic role between these two side chains in binding to the enzyme.
The C3 Position
The carboxylic acid at the C3 position is a key feature for potent inhibition. While some modifications are tolerated, they often lead to a decrease in in vivo efficacy and a shorter duration of action.[6] For instance, replacement of the C3 carboxylic acid with a hydroxymethyl group resulted in a compound that required more frequent dosing to achieve a significant cholesterol-lowering effect in marmosets.[6] Interestingly, replacing the carboxylic acid with a tetrazol-5-yl group, a known carboxylic acid mimetic, retained potent squalene synthase inhibitory activity.[7]
The C6 Side Chain
The C6 acyl side chain plays a crucial role in the activity of squalestatin analogues. Analogues lacking the C6 ester group (H1 analogues) show a greater dependence on the nature of the C3-substituent for their activity.[7] The 4,6-dimethyloctenoate ester at C6 in Squalestatin 1 is a key contributor to its high potency.
Quantitative Data on Squalene Synthase Inhibition
The following table summarizes the inhibitory activity of key squalestatin analogues against rat liver squalene synthase.
| Compound | Modification(s) | Ki (pM) | IC50 (nM) |
| Zaragozic Acid A (Squalestatin 1) | - | 78[1][2] | 12 ± 5[8] |
| Zaragozic Acid B | Different 6-acyl and 1-alkyl side chains | 29[1][2] | - |
| Zaragozic Acid C | Different 6-acyl and 1-alkyl side chains | 45[1][2] | - |
| C3-hydroxymethyl analogue of S1 | C3-COOH replaced with C3-CH2OH | - | Potent in vitro, but shorter duration in vivo[6] |
| C3-(tetrazol-5-yl) analogue of H1 | C3-COOH replaced with a tetrazole ring in an analogue lacking the C6 ester | - | Potent activity, similar to the parent compound lacking the C6 ester[7] |
Experimental Protocols
Squalene Synthase Inhibition Assay
A common method for determining the inhibitory activity of squalestatin analogues is the squalene synthase inhibition assay using rat liver microsomes.
Materials:
-
Rat liver microsomes
-
[³H]farnesyl pyrophosphate (FPP)
-
NADPH
-
Test compounds (squalestatin analogues)
-
Scintillation cocktail
-
Buffer solution (e.g., phosphate buffer)
Procedure:
-
Rat liver microsomes are prepared and incubated with the test compound at various concentrations.
-
The enzymatic reaction is initiated by the addition of [³H]FPP and NADPH.
-
The reaction is allowed to proceed for a specific time at 37°C.
-
The reaction is stopped, and the lipid-soluble products (including [³H]squalene) are extracted.
-
The amount of [³H]squalene formed is quantified using liquid scintillation counting.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Visualizations
Cholesterol Biosynthesis Pathway and Squalestatin Inhibition
Caption: Cholesterol biosynthesis pathway highlighting the inhibition of squalene synthase by squalestatin analogues.
Experimental Workflow for Squalene Synthase Inhibition Assay
Caption: Workflow for determining the IC50 of squalestatin analogues using a squalene synthase inhibition assay.
Key Structural Features for Squalestatin Activity
Caption: Summary of the key structural activity relationships for squalestatin analogues.
References
- 1. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RPR 107393, a potent squalene synthase inhibitor and orally effective cholesterol-lowering agent: comparison with inhibitors of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 5. The squalestatins: novel inhibitors of squalene synthase. Enzyme inhibitory activities and in vivo evaluation of C1-modified analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The squalestatins: inhibitors of squalene synthase. Enzyme inhibitory activities and in vivo evaluation of C3-modified analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The squalestatins: synthesis and biological activity of some C3-modified analogues; replacement of a carboxylic acid or methyl ester with an isoelectronic heterocyclic functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Squalestatin 1, a potent inhibitor of squalene synthase, which lowers serum cholesterol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Squalestatin 3 Effects Using Genetic Knockouts: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological inhibition of squalene synthase (SQS) by Squalestatin 3 and its alternatives with the genetic knockout of the SQS gene (FDFT1). The objective is to offer a clear, data-driven framework for validating the on-target effects of this compound and understanding the broader physiological consequences of SQS inhibition.
Executive Summary
This compound is a potent, naturally derived inhibitor of squalene synthase, a pivotal enzyme in the cholesterol biosynthesis pathway. Validating that the observed effects of this compound are due to the specific inhibition of this target is crucial for drug development. Genetic knockout of the FDFT1 gene, which encodes for SQS, provides the most definitive method for target validation. This guide compares the phenotypic outcomes of pharmacological inhibition with those of genetic deletion, supported by experimental data and detailed protocols.
Comparison of Pharmacological Inhibition vs. Genetic Knockout
| Feature | Pharmacological Inhibition (this compound & Alternatives) | Genetic Knockout (Squalene Synthase) |
| Mechanism | Reversible or irreversible binding to the active site of the squalene synthase enzyme. | Complete or conditional ablation of the FDFT1 gene, leading to a lack of SQS protein expression. |
| Specificity | High for squalene synthase, but potential for off-target effects exists. | Highly specific to the FDFT1 gene product. |
| Temporal Control | Acute and reversible, allowing for dose-dependent and timed studies. | Permanent and non-reversible (constitutive knockout) or inducible (conditional knockout). |
| Phenotypic Outcome | Dose-dependent reduction in cholesterol biosynthesis. | Mimics long-term, complete inhibition of the target. Embryonic lethal in full knockout models[1]. Liver-specific knockout is viable. |
Quantitative Data Summary
The following tables summarize the quantitative data from studies on SQS inhibitors and FDFT1 knockout models.
Table 1: In Vitro Potency of Squalene Synthase Inhibitors
| Compound | Target | Assay System | IC50 / Ki | Citation |
| This compound | Squalene Synthase | - | IC50: 6 nM | [2] |
| Squalestatin 1 (Zaragozic Acid A) | Squalene Synthase | Rat liver microsomes | Ki: 78 pM | [3] |
| C6 glioma cells | IC50: 35 nM | [4][5][6] | ||
| Zaragozic Acid B | Squalene Synthase | Rat liver microsomes | Ki: 29 pM | [3] |
| Zaragozic Acid C | Squalene Synthase | Rat liver microsomes | Ki: 45 pM | [3] |
| TAK-475 | Squalene Synthase | Rat hepatocytes | IC50: 1.3 nM | [7] |
Table 2: In Vivo Effects of SQS Inhibition and Knockout
| Model | Intervention | Key Phenotypic Change | Magnitude of Effect | Citation |
| LDL Receptor Knockout Mice | TAK-475 (SQS inhibitor) | Reduction in plasma non-HDL cholesterol | 19% (30 mg/kg/day) to 41% (110 mg/kg/day) | [8] |
| Marmosets | Squalestatin 1 analogue | Reduction in serum cholesterol | Up to 62% | [9] |
| Liver-Specific SQS Knockout (L-SSKO) Mice | Genetic deletion of FDFT1 in liver | Reduction in hepatic VLDL production | 38% decrease | [2][10] |
| Reduction in plasma total cholesterol | Significant reduction in fed state | [2][10] | ||
| Reduction in plasma triglycerides | Significant reduction in fed state | [2][10] |
Signaling Pathways and Experimental Workflows
Cholesterol Biosynthesis Pathway
The diagram below illustrates the cholesterol biosynthesis pathway, highlighting the point of inhibition by this compound.
Experimental Workflow for Target Validation
This workflow outlines the key steps to validate the effects of this compound using a genetic knockout model.
Experimental Protocols
Generation of Liver-Specific Squalene Synthase Knockout (L-SSKO) Mice
Method: Cre-loxP System
This protocol is adapted from the conventional method for generating tissue-specific knockout mice.[4][7]
-
Mouse Strains: Obtain mice with a floxed FDFT1 allele (FDFT1fl/fl) and mice expressing Cre recombinase under the control of a liver-specific promoter (e.g., Alb-Cre).
-
Breeding Strategy:
-
Cross FDFT1fl/fl mice with Alb-Cre mice to generate heterozygous offspring (FDFT1fl/+; Alb-Cre+).
-
Cross the heterozygous offspring with FDFT1fl/fl mice to produce L-SSKO mice (FDFT1fl/fl; Alb-Cre+) and littermate controls (FDFT1fl/fl; Alb-Cre-).
-
-
Genotyping: Confirm the genotype of the offspring using PCR analysis of tail DNA.
-
Validation of Knockout: Confirm the liver-specific deletion of SQS by Western blot analysis and measurement of SQS enzyme activity in liver homogenates.
Alternative Method: Somatic Liver Knockout (SLiK) using CRISPR/Cas9
This is a more rapid method for generating liver-specific knockouts.[1][11]
-
sgRNA Design: Design single guide RNAs (sgRNAs) targeting the FDFT1 gene.
-
Vector Construction: Clone the sgRNAs and Cas9 into a suitable vector for in vivo delivery.
-
Hydrodynamic Tail-Vein Injection: Inject the CRISPR/Cas9 constructs into FAH-/- mice. This method efficiently transfects hepatocytes.
-
Hepatocyte Repopulation: The edited hepatocytes will have a selective advantage and repopulate the liver.
-
Validation: Validate the knockout as described above.
In Vivo Cholesterol Synthesis Measurement
Method: Deuterium Oxide (D2O) Labeling
This protocol is based on measuring the incorporation of deuterium from labeled body water into newly synthesized cholesterol.[12][13][14]
-
D2O Administration: Administer an intraperitoneal (IP) bolus of 99.8% D2O in saline to the mice. Provide drinking water enriched with 4-8% D2O.
-
Sample Collection: Collect blood samples at various time points after D2O administration.
-
Lipid Extraction: Extract total lipids from the plasma using a chloroform/methanol extraction method.
-
Saponification and Derivatization: Saponify the lipid extract and derivatize the sterols for gas chromatography-mass spectrometry (GC-MS) analysis.
-
GC-MS Analysis: Analyze the isotopic enrichment of deuterium in plasma cholesterol using GC-MS.
-
Calculation of Synthesis Rate: Calculate the fractional synthesis rate (FSR) of cholesterol based on the rate of deuterium incorporation.
Western Blot for Squalene Synthase
This is a general protocol that can be optimized for SQS detection.[15][16]
-
Tissue Homogenization: Homogenize liver tissue samples in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for squalene synthase overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control like beta-actin or GAPDH to normalize the results.
Conclusion
The validation of this compound's on-target effects is paramount for its development as a therapeutic agent. The use of genetic knockout models, specifically liver-specific squalene synthase knockout mice, provides an invaluable tool for this purpose. By comparing the phenotypic outcomes of pharmacological inhibition with genetic deletion, researchers can gain a high degree of confidence in the mechanism of action of this compound. The data and protocols presented in this guide offer a framework for designing and executing robust validation studies, ultimately accelerating the translation of promising compounds into clinical applications.
References
- 1. Somatic Liver Knockout (SLiK): A quick and efficient way of generating liver-specific knockout mice using multiplex CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma cholesterol-lowering and transient liver dysfunction in mice lacking squalene synthase in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The squalestatins: novel inhibitors of squalene synthase. Enzyme inhibitory activities and in vivo evaluation of C1-modified analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective inhibition of cholesterol biosynthesis in brain cells by squalestatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.uky.edu [scholars.uky.edu]
- 7. mdpi.com [mdpi.com]
- 8. Lipid-lowering effects of TAK-475, a squalene synthase inhibitor, in animal models of familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The squalestatins: inhibitors of squalene synthase. Enzyme inhibitory activities and in vivo evaluation of C3-modified analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasma cholesterol-lowering and transient liver dysfunction in mice lacking squalene synthase in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Somatic Liver Knockout (SLiK): A Quick and Efficient Way to Generate Liver-Specific Knockout Mice Using Multiplex CRISPR/Cas9 Gene Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantifying cholesterol synthesis in vivo using 2H2O: enabling back-to-back studies in the same subject - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways | eLife [elifesciences.org]
- 14. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. origene.com [origene.com]
- 16. Squalene Synthase Deficiency: Clinical, Biochemical, and Molecular Characterization of a Defect in Cholesterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: A Comparative Guide to Squalestatin 3 Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective therapeutic strategies in oncology and other complex diseases has increasingly focused on combination therapies that exploit synergistic interactions between different compounds. Squalestatin 3 (also known as Squalestatin 1 or Zaragozic Acid A), a potent and specific inhibitor of squalene synthase, represents a compelling candidate for such combinations. By targeting a key enzyme in the cholesterol biosynthesis pathway, this compound has the potential to synergize with drugs that target interconnected signaling pathways, such as the mTOR pathway.
This guide provides a comparative analysis of the potential synergistic effects of this compound with other compounds, drawing upon experimental data from analogous inhibitors of the cholesterol biosynthesis pathway to illuminate promising therapeutic avenues. While direct experimental data on this compound combinations is emerging, the well-documented synergy between HMG-CoA reductase inhibitors (statins) and mTOR inhibitors provides a strong rationale and a predictive framework for the potential of this compound in combination therapy.
Synergistic Effects of Cholesterol Biosynthesis Inhibitors with mTOR Inhibitors: A Case Study
A significant body of evidence points to a synergistic anti-proliferative effect when inhibitors of the cholesterol biosynthesis pathway are combined with inhibitors of the mammalian target of rapamycin (mTOR) pathway. A key study investigating the combination of fluvastatin, an HMG-CoA reductase inhibitor, and everolimus, an mTOR inhibitor, in rat smooth muscle cells provides critical insights into the potential synergies with this compound.
Quantitative Analysis of Synergy
The synergistic interaction between fluvastatin and everolimus was demonstrated by a significant reduction in the half-maximal inhibitory concentration (IC50) of everolimus in the presence of a subliminal fluvastatin concentration.
| Compound Combination | Cell Line | IC50 of Everolimus (M) | Fold Amplification of Antiproliferative Action | Reference |
| Everolimus alone | Rat Smooth Muscle Cells | 2.5 x 10-9 | - | [1] |
| Everolimus + Fluvastatin (5 x 10-7 M) | Rat Smooth Muscle Cells | 1.0 x 10-9 | 2.5 | [1] |
This 2.5-fold increase in the antiproliferative efficacy of everolimus highlights the potent synergistic potential of targeting both the cholesterol biosynthesis and mTOR pathways.[1] It is hypothesized that this compound, by inhibiting a downstream step in the same pathway as statins, could elicit a similar or even more pronounced synergistic effect with mTOR inhibitors.
Mechanistic Insights: The Signaling Pathway of Synergy
The synergistic effect observed between inhibitors of cholesterol biosynthesis and mTOR inhibitors is underpinned by their convergent impact on cell cycle regulation. The combination of these agents leads to a more profound cell cycle arrest in the G1 phase than either drug alone.
This enhanced G1 arrest is mediated by the modulation of key cell cycle regulatory proteins. The combination of fluvastatin and everolimus was shown to:
-
Significantly up-regulate p27Kip1 levels: p27Kip1 is a cyclin-dependent kinase inhibitor that plays a crucial role in halting cell cycle progression.
-
Suppress cyclin E expression: Cyclin E is essential for the transition from the G1 to the S phase of the cell cycle.
-
Reduce retinoblastoma (Rb) hyperphosphorylation: Hypophosphorylated Rb binds to and inactivates E2F transcription factors, thereby preventing the expression of genes required for S-phase entry.
The involvement of prenylated proteins in this synergistic interaction was suggested by the reversal of the antiproliferative effect in the presence of mevalonate, farnesol, or geranylgeraniol.[1] This suggests that the depletion of isoprenoid intermediates, a consequence of inhibiting the cholesterol biosynthesis pathway, is a key contributor to the observed synergy.
Figure 1: Proposed signaling pathway for the synergistic interaction between this compound and Everolimus.
Experimental Protocols for Assessing Synergy
To rigorously evaluate the synergistic potential of this compound with other compounds, a series of well-defined experimental protocols should be employed. The following methodologies, adapted from studies on similar combination therapies, provide a robust framework for investigation.
Cell Proliferation and Viability Assays
-
Objective: To quantify the dose-dependent effects of single agents and their combinations on cell proliferation.
-
Method:
-
Seed cells (e.g., cancer cell lines) in 96-well plates at an appropriate density.
-
After allowing cells to adhere, treat with a range of concentrations of this compound, the combination drug (e.g., everolimus), and their combination at fixed ratios.
-
Incubate for a defined period (e.g., 48-72 hours).
-
Assess cell viability using assays such as MTT, XTT, or CellTiter-Glo.
-
Calculate IC50 values for each agent and the combination.
-
Determine the nature of the interaction (synergy, additivity, or antagonism) using methods like the Combination Index (CI) method of Chou-Talalay. A CI value less than 1 indicates synergy.
-
Cell Cycle Analysis
-
Objective: To determine the effect of the drug combination on cell cycle distribution.
-
Method:
-
Treat cells with this compound, the partner drug, and their combination for a specified duration.
-
Harvest and fix the cells in ethanol.
-
Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) and treat with RNase.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Western Blot Analysis
-
Objective: To investigate the molecular mechanisms underlying the synergistic interaction by examining the expression and phosphorylation status of key signaling proteins.
-
Method:
-
Treat cells with the drug combination for various time points.
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., p27Kip1, Cyclin E, phospho-Rb, total Rb, and components of the mTOR pathway).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Figure 2: A generalized workflow for investigating the synergistic effects of this compound.
Conclusion and Future Directions
The inhibition of the cholesterol biosynthesis pathway presents a promising strategy for synergistic combination therapies. While direct experimental evidence for this compound in combination with mTOR inhibitors is still needed, the strong synergistic effects observed with statins provide a compelling rationale for its investigation. The detailed experimental protocols and the elucidated signaling pathway outlined in this guide offer a clear roadmap for researchers to explore the full therapeutic potential of this compound in combination with other targeted agents. Future studies should focus on validating these hypothesized synergies in various cancer cell lines and in vivo models to pave the way for novel and more effective treatment regimens.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Squalestatin 3
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, extending beyond experimentation to the proper disposal of chemical reagents. Squalestatin 3, a potent inhibitor of squalene synthase isolated from the fungus Phoma, requires meticulous handling and disposal due to its bioactive properties.[1] Adherence to established protocols for hazardous chemical waste is crucial to protect both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general guidelines for the disposal of hazardous laboratory chemicals and should be adapted to comply with your institution's specific waste management policies and local regulations.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated consumables such as pipette tips, microfuge tubes, and gloves, in a dedicated, clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and sealable to prevent leakage or spillage.[3]
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[4]
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Avoid drain disposal for any solution containing this compound, as this is prohibited for most hazardous chemicals to prevent environmental contamination.[5][6]
-
Organic solvent solutions containing this compound should be collected in a separate, compatible, and labeled hazardous solvent waste container. Do not mix chlorinated and non-chlorinated solvents.[7]
-
2. Container Labeling:
Proper labeling is a critical component of safe waste disposal. All waste containers for this compound must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The name and contact information of the generating laboratory or researcher[4]
3. Storage of Waste:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.[3]
-
Store incompatible waste types separately to prevent accidental reactions.[4]
4. Final Disposal:
-
Once the waste container is full, or in accordance with your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound waste in general laboratory trash or down the sanitary sewer.[5][8]
Quantitative Data Summary
| Waste Type | Container Requirement | Key Disposal Guideline |
| Solid this compound | Labeled, sealed, compatible container | Collect separately; do not mix with other waste streams. |
| Aqueous Solutions | Labeled, leak-proof container | Do not dispose down the drain. |
| Organic Solvent Solutions | Labeled, compatible solvent waste container | Segregate from aqueous and other incompatible wastes. |
Experimental Workflow for this compound Disposal
The logical flow for the proper disposal of this compound is outlined below. This workflow ensures that all safety and regulatory requirements are met at each stage of the process.
This compound Disposal Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. geo.utexas.edu [geo.utexas.edu]
- 4. canterbury.ac.nz [canterbury.ac.nz]
- 5. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 6. nems.nih.gov [nems.nih.gov]
- 7. essex.ac.uk [essex.ac.uk]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Essential Safety and Logistical Information for Handling Squalestatin 3
This document provides immediate and essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Squalestatin 3. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C33H44O14 | PubChem[1] |
| Molecular Weight | 664.7 g/mol | PubChem[1] |
| CAS Number | 142505-92-8 | MedchemExpress[2] |
| Biological Activity | Potent inhibitor of squalene synthase (IC50 = 6 nM) | MedchemExpress[2] |
| Appearance | White solid (presumed based on related compounds) | General Chemical Information |
| Storage | Room temperature in continental US; may vary elsewhere. Refer to Certificate of Analysis for specific recommendations. | MedchemExpress[2] |
Personal Protective Equipment (PPE)
Given that this compound is a potent inhibitor of a key enzyme in cholesterol biosynthesis, it should be handled as a hazardous compound.[3][4] The following PPE is mandatory when working with this compound in any form (solid or in solution).
-
Gloves : Two pairs of chemotherapy-grade, powder-free nitrile gloves that meet the ASTM D6978 standard are required.[3][5] The inner glove should be tucked under the cuff of the lab coat or gown, and the outer glove should be worn over the cuff.[4] Gloves must be changed every 30 minutes or immediately if contaminated, torn, or punctured.[3]
-
Gown : A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs is required.[4][5] Gowns should be changed every 2-3 hours or immediately upon contamination.[3]
-
Eye and Face Protection : Chemical safety goggles and a face shield, or a full-face respirator, must be worn to protect against splashes and aerosols.[5][6] Standard safety glasses with side shields are not sufficient.[3]
-
Respiratory Protection : When handling the solid compound or when there is a risk of aerosol generation, a fit-tested N95 respirator or higher is mandatory.[3][7] Surgical masks do not provide adequate respiratory protection.[7]
-
Head and Shoe Covers : Disposable head and hair covers (including for beards) and two pairs of shoe covers are required when handling this compound.[3][5]
Operational Plan for Handling this compound
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring safety.
Receiving and Unpacking
-
Designated Area : Unpack shipments of this compound in a designated area with controlled access, such as a chemical fume hood or a ventilated enclosure.
-
PPE : Wear full PPE as described in Section 2 during unpacking.
-
Inspect : Carefully inspect the package for any signs of damage or leakage. If the container is compromised, follow spill procedures immediately.
-
Labeling : Ensure the primary container is clearly labeled with the compound name, date received, and relevant hazard warnings.
Preparation and Aliquoting
-
Controlled Environment : All handling of solid this compound must be performed in a certified chemical fume hood, a Class II biological safety cabinet, or a glove box to prevent inhalation of the powder.
-
Weighing : Use a dedicated, calibrated balance inside the containment area. Use anti-static weigh paper or boats to minimize dispersal of the powder.
-
Solution Preparation : When preparing solutions, add the solvent to the solid slowly to avoid splashing. Cap and seal containers tightly.
-
Labeling : Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
Experimental Use
-
Full PPE : Always wear the full complement of PPE as detailed in Section 2 when handling this compound in any form.
-
Avoid Contamination : Use dedicated labware and equipment. If not possible, thoroughly decontaminate all items after use.
-
Transport : When moving this compound between laboratories, use a sealed, shatter-proof secondary container.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation : All waste contaminated with this compound, including gloves, gowns, shoe covers, weigh paper, pipette tips, and excess compound, must be segregated as hazardous chemical waste.
-
Waste Containers : Use clearly labeled, leak-proof, and puncture-resistant containers for solid and liquid waste.
-
Decontamination : Decontaminate all work surfaces and equipment after use with an appropriate cleaning agent (e.g., a solution of detergent and water, followed by a rinse with 70% ethanol).
-
Disposal Procedures : Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain.[8]
Signaling Pathway and Experimental Workflow
To provide context for its biological activity, the following diagrams illustrate the cholesterol biosynthesis pathway, highlighting the point of inhibition by this compound, and a logical workflow for its safe handling.
Caption: Inhibition of Squalene Synthase by this compound.
References
- 1. Squalestatin S3 | C33H44O14 | CID 139584328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. osha.gov [osha.gov]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. su.se [su.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
